molecular formula C9H14O3 B1652558 2,2,6,6-Tetramethyloxane-3,5-dione CAS No. 14744-26-4

2,2,6,6-Tetramethyloxane-3,5-dione

Cat. No.: B1652558
CAS No.: 14744-26-4
M. Wt: 170.21 g/mol
InChI Key: LLFBKOTXULFGLF-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyloxane-3,5-dione is a chemical building block of interest in synthetic organic chemistry and agricultural science research. Its structure serves as a key intermediate for synthesizing more complex molecules. Researchers investigate its potential as a precursor in the development of novel herbicidal agents . In this context, studies may focus on its role in creating compounds that inhibit protoporphyrinogen oxidase (PPO), a significant target for managing herbicide-resistant weeds . The tetramethyl-substituted oxane dione core provides a rigid framework that can be functionalized, offering a versatile template for method development and the exploration of new chemical spaces in discovery chemistry. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6,6-tetramethyloxane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBKOTXULFGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601218
Record name 2,2,6,6-Tetramethyloxane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14744-26-4
Record name 2,2,6,6-Tetramethyloxane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: Navigating the Landscape of a Sparsely Documented Molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2,6,6-Tetramethyloxane-3,5-dione: Structure, Properties, and Synthetic Considerations

A Senior Application Scientist's Perspective on a Niche Heterocyclic Dione

In the vast expanse of chemical literature, some molecules are meticulously characterized, their properties and reactivities extensively documented. Others, like 2,2,6,6-Tetramethyloxane-3,5-dione , remain in the periphery, noted in chemical supplier catalogs but largely absent from peer-reviewed research. This guide is crafted for researchers, scientists, and drug development professionals who may encounter such niche compounds. Due to the limited publicly available data on 2,2,6,6-Tetramethyloxane-3,5-dione, this document adopts a first-principles approach. We will deconstruct the molecule into its core functional components—the 2,2,6,6-tetramethyl-substituted oxane ring and the 1,3-dione system —to provide a comprehensive technical guide based on the well-established chemistry of analogous structures. This approach aims to equip the reader with the foundational knowledge to predict its properties, devise synthetic strategies, and understand its potential reactivity.

The Molecule at a Glance: 2,2,6,6-Tetramethyloxane-3,5-dione

This heterocyclic compound is characterized by a six-membered oxane (tetrahydropyran) ring bearing four methyl groups at the 2 and 6 positions and ketone functionalities at the 3 and 5 positions.

Table 1: Basic Properties of 2,2,6,6-Tetramethyloxane-3,5-dione

PropertyValue
IUPAC Name 2,2,6,6-Tetramethyloxane-3,5-dione
CAS Number 5443-73-2
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Canonical SMILES CC1(C(=O)CC(=O)OC1(C)C)C

Deconstruction and Analysis of Structural Moieties

To understand the potential chemistry of 2,2,6,6-Tetramethyloxane-3,5-dione, we will explore its two primary structural features: the sterically hindered tetramethyl-substituted heterocycle and the reactive 1,3-dione system.

The 2,2,6,6-Tetramethyl Heterocyclic Scaffold: Steric Hindrance and Stability

The gem-dimethyl groups at the positions alpha to the ring oxygen are a defining feature. This substitution pattern is famously present in 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives, which are widely used as hindered amine light stabilizers (HALS).[1][2]

  • Steric Shielding: The four methyl groups provide significant steric bulk around the heterocyclic ring. This can influence the molecule's reactivity in several ways:

    • It may hinder intermolecular reactions at the ring atoms.

    • It can lock the ring into a specific conformation, influencing the orientation of the dione functional groups.

  • Increased Stability: The tetramethyl substitution can enhance the thermal and chemical stability of the molecule, a property exploited in HALS.[3] These stabilizers function by scavenging free radicals, a process in which the hindered amine is cyclically regenerated.[1][4] While our target molecule is an oxane, the principle of enhanced stability due to the tetramethyl substitution is likely to be a shared characteristic.

The 1,3-Dione System: A Hub of Reactivity

The 1,3-dione (or β-diketone) functionality is one of the most versatile and well-studied functional groups in organic chemistry.[5][6] Its reactivity is dominated by the acidity of the methylene protons flanked by the two carbonyl groups.

  • Keto-Enol Tautomerism: 1,3-diones exist as an equilibrium mixture of the diketo and enol forms.[7] The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

Caption: Keto-enol tautomerism in a 1,3-dione system.

  • Acidity and Enolate Formation: The protons on the carbon between the two carbonyls are significantly acidic (pKa in the range of 9-11 in water for acyclic β-diketones), leading to the ready formation of a resonance-stabilized enolate anion upon treatment with a base. This enolate is a potent nucleophile.

  • Metal Chelation: The enolate form of 1,3-diones acts as an excellent bidentate ligand for a wide variety of metal ions, forming stable chelate complexes.[8][9] This property is exploited in catalysis, metal extraction, and as precursors for metal-organic frameworks.

Postulated Synthesis and Reactivity

While no specific synthesis for 2,2,6,6-Tetramethyloxane-3,5-dione is readily found in the literature, we can propose plausible synthetic routes based on the chemistry of analogous compounds like 1,3-dioxane-4,6-diones and tetrahydropyran-4-ones.

Potential Synthetic Pathways

The synthesis of related heterocyclic diones often involves condensation reactions. For instance, 1,3-dioxane-4,6-diones are typically synthesized from the reaction of malonic acid with a ketone or aldehyde.[10][11][12]

A plausible, though unverified, approach to 2,2,6,6-Tetramethyloxane-3,5-dione could involve an intramolecular cyclization of a suitably substituted acyclic precursor.

Proposed_Synthesis precursor Acyclic Precursor (e.g., substituted hydroxy acid) cyclization Intramolecular Cyclization precursor->cyclization product 2,2,6,6-Tetramethyloxane-3,5-dione cyclization->product

Caption: A generalized proposed synthetic workflow.

Expected Reactivity

Based on its constituent functional groups, the reactivity of 2,2,6,6-Tetramethyloxane-3,5-dione can be predicted:

  • Reactions at the Methylene Bridge: The acidic protons of the C4 methylene group would be the primary site for reactions such as alkylation, acylation, and condensation (e.g., Knoevenagel condensation) after deprotonation with a suitable base.[6][13]

  • Reactions at the Carbonyl Groups: The carbonyl groups could undergo nucleophilic addition, reduction to alcohols, or be involved in the formation of heterocycles like pyrazoles upon reaction with hydrazine derivatives.

  • Ring Opening: Under harsh conditions (e.g., strong acid or base), the oxane ring could be susceptible to cleavage.

Spectroscopic Characterization: An Educated Prediction

Without experimental data, we can predict the key spectroscopic features of 2,2,6,6-Tetramethyloxane-3,5-dione based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Singlets for the four methyl groups (likely two distinct signals due to their environment relative to the carbonyls).- A singlet for the methylene protons at C4. The chemical shift would be influenced by the equilibrium between the keto and enol forms.
¹³C NMR - Signals for the quaternary carbons at C2 and C6.- Signals for the methyl carbons.- A signal for the methylene carbon at C4.- Two signals for the carbonyl carbons at C3 and C5.
IR Spectroscopy - Strong C=O stretching bands for the ketone groups (typically in the range of 1700-1750 cm⁻¹).- C-O-C stretching for the ether linkage in the oxane ring.- If a significant enol form is present, a broad O-H stretch and a C=C stretch would be observed.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (170.21 g/mol ).- Fragmentation patterns corresponding to the loss of methyl groups, carbon monoxide, and other fragments.

Potential Applications in Drug Development and Research

While no specific applications for 2,2,6,6-Tetramethyloxane-3,5-dione have been documented, its structural motifs are present in molecules of significant interest.

  • Scaffold for Medicinal Chemistry: The tetrahydropyran ring is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[14][15][16] The dione functionality provides a handle for further chemical modification, making this molecule a potential starting point for the synthesis of compound libraries for drug screening.

  • Building Block in Organic Synthesis: Like other 1,3-diones, it could serve as a versatile building block for the synthesis of more complex heterocyclic systems.[5]

  • Ligand for Metal Complexes: The ability of the 1,3-dione moiety to chelate metals could be explored for applications in catalysis or materials science.

Conclusion: A Call for Further Investigation

2,2,6,6-Tetramethyloxane-3,5-dione represents a molecule with intriguing structural features but a significant lack of empirical data. This guide has aimed to bridge this knowledge gap by providing a thorough analysis of its constituent parts, drawing on the well-established chemistry of tetramethyl-substituted heterocycles and 1,3-diones. The predictions made herein regarding its synthesis, reactivity, and spectroscopic properties provide a solid foundation for any researcher or scientist wishing to investigate this compound. It is our hope that this technical overview will stimulate further experimental work to fully characterize this and other sparsely documented molecules, thereby expanding the toolkit of synthetic and medicinal chemists.

References

  • An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocycles, 94(6), 1115. (2017).
  • An efficient synthesis of 1,3-dioxane-4,6-diones. Heterocyclic Letters.
  • 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis. Chemicalbook. (2023).
  • 2,2,6,6-Tetramethylpiperidine. Chem-Impex.
  • 2,2,6,6-Tetramethylpiperidine | 768-66-1. ChemicalBook.
  • 2,2,6,6-Tetramethylpiperidine. Wikipedia.
  • Anticancer 1,3-dioxane-4,6-dione derivatives and method of combinatorial synthesis thereof.
  • Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione. ChemicalBook.
  • Hindered amine light stabilizers. Wikipedia.
  • 2, 2, 6, 6 Tetramethylpiperidine. LIFECHEM PHARMA.
  • Technical Support Center: Efficient 1,3-Dioxan-4-one Ring Form
  • 1,3-Cyclohexanedione. Wikipedia.
  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. RSC Publishing. (2022).
  • Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal. (2022).
  • Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degrad
  • Structure, principle of action and common types of hindered amine light stabilizers (HALS). (2022).
  • CAS 29943-42-8: Tetrahydro-4H-pyran-4-one. CymitQuimica.
  • Tetrahydro-4H-pyran-4-one. Chem-Impex.
  • Synthesis and properties of multifunctional hindered amine light stabilizers.
  • Tetrahydro-4H-pyran-4-one | High-Purity Reagent. Benchchem.
  • Hindered Amine Light Stabilizer: Protecting Polymers from Degrad
  • Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds
  • Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct.
  • Chelates of β-Diketones. I. Enolization, Ionization and Spectra. Journal of the American Chemical Society.
  • New Derivatives of 2,2,6,6-Tetramethylpiperidine. The Journal of Organic Chemistry.
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives.
  • Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes Introduction:.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • 1,3-Indanedione: An versatile building block.
  • Buy 2,2,6,6-tetramethyloctane-3,5-dione
  • Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. International journal of health sciences - ScienceScholar. (2022).
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Cyclohexane-1,3-dione: Properties, Applic
  • Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. Semantic Scholar.
  • 2,2,6,6-Tetramethyloctane-3,5-dione | C12H22O2 | CID 18668031. PubChem.
  • 2 2 6 6 Tetramethylheptane 3 5 dione. Chemvon Biotechnology (Shanghai) Co. Ltd..
  • β‐Diketone Functionalized Microspheres Chelate Reactive Iron via Metal Coordination for Cartilage Repair.
  • Recent Developments in the Synthesis of β-Diketones. MDPI.
  • 2,2,6,6-Tetramethyl-3,5-heptanedione, 98%. Thermo Fisher Scientific.
  • Synthesis of Satur
  • 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 5 g. Thermo Scientific Chemicals.
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Sources

Technical Monograph: Physicochemical Profile & Applications of 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2,2,6,6-Tetramethyloxane-3,5-dione (CAS: 14744-26-4), a specialized cyclic


-diketone. Distinct from its acyclic analog (the common ligand TMHD), this heterocyclic compound incorporates an ether linkage within a six-membered ring, imparting unique conformational rigidity and electronic properties.

This document is designed for researchers in medicinal chemistry and materials science (specifically MOCVD/ALD precursor development). It moves beyond basic property listing to explore the causal relationships between the molecule's structure, its tautomeric behavior, and its utility as a bidentate ligand.

Structural Identity & Physicochemical Core[1]

The molecule consists of a tetrahydropyran (oxane) core substituted with four methyl groups at the 2 and 6 positions, flanking a


-diketone moiety. This structure creates a "neopentyl-like" steric bulk around the active methylene center, similar to 2,2,6,6-tetramethylpiperidine derivatives, but with distinct polarity due to the cyclic ether.
Key Physicochemical Data

Data synthesized from computed models (EPA/PubChem) and comparative structural analysis.

PropertyValue / DescriptionTechnical Implication
CAS Registry 14744-26-4Unique identifier for procurement/indexing.
Formula

Molecular Weight: 170.21 g/mol .
SMILES CC1(C)OC(C)(C)C(=O)CC1=ODefines connectivity for chemoinformatics.
LogP (Predicted) ~1.2 - 1.8Moderately lipophilic; suitable for organic solvent extraction.
H-Bond Acceptors 3 (2 Ketones, 1 Ether)High potential for interaction with Lewis acids.
H-Bond Donors 0 (Keto) / 1 (Enol)Tautomerism is the critical determinant of reactivity.
pKa (Predicted) 5.5 - 7.0 (Active Methylene)Acidic enough to be deprotonated by weak bases (e.g.,

).
Boiling Point ~215°C (Predicted at 760 mmHg)Volatility is lower than acyclic analogs due to polarity.
Structural Analysis: The "Oxane" Effect

Unlike acyclic


-diketones (e.g., acetylacetone), the cyclic structure of 2,2,6,6-tetramethyloxane-3,5-dione locks the carbonyls into a cisoid or transoid orientation depending on the ring pucker.
  • Steric Constraint: The four methyl groups protect the ether oxygen but also force the ring into specific conformations (likely a twisted boat or chair) to minimize 1,3-diaxial interactions.

  • Electronic Modulation: The ether oxygen at position 1 exerts an inductive electron-withdrawing effect ($ -I $), potentially increasing the acidity of the C4 methylene protons compared to a carbocyclic analog like dimedone.

Tautomerism & Reactivity Mechanisms

The defining characteristic of this molecule is its keto-enol tautomerism. Understanding this equilibrium is non-negotiable for successful application in chelation or synthesis.

The Keto-Enol Equilibrium

In solution, the molecule exists in equilibrium between the diketo form and the enol form.

  • Diketo Form: Favored in polar, hydrogen-bond-accepting solvents (DMSO, Water).

  • Enol Form: Favored in non-polar solvents (

    
    , Toluene) and stabilized by intramolecular hydrogen bonding (though less effectively than acyclic analogs due to ring geometry constraints).
    
Mechanism of Ligand Exchange

The primary application of this scaffold is as a bidentate ligand (


) for metal ions (

). The reaction proceeds via deprotonation of the enol.

Tautomerism Diketo Diketo Form (C4-H2 Active Methylene) Enol Enol Form (C=C-OH stabilized) Diketo->Enol Tautomerization (Solvent Dependent) Enolate Enolate Anion (Delocalized Charge) Enol->Enolate Deprotonation (Base: NaH, Et3N) Complex Metal Complex (Oxane-dionate Chelate) Enolate->Complex + Metal Salt (Cu(II), Zn(II), Ln(III))

Figure 1: Tautomeric equilibrium and progression to metal coordination. The enol form is the reactive gateway to chelation.

Experimental Protocols

These protocols are designed to be self-validating . The user must verify the state of the starting material (tautomeric ratio) before proceeding to synthesis.

Protocol A: Tautomeric Ratio Determination (NMR Validation)

Objective: Quantify the Enol:Keto ratio in your reaction solvent to predict reactivity.

  • Preparation: Dissolve 10 mg of 2,2,6,6-tetramethyloxane-3,5-dione in 0.6 mL of deuterated solvent (

    
     for non-polar baseline, 
    
    
    
    for polar baseline).
  • Acquisition: Run a standard

    
    -NMR (300 MHz or higher).
    
  • Analysis (Self-Check):

    • Look for the Active Methylene (Diketo): Singlet around

      
       3.5 - 4.0 ppm (integrates to 2H).
      
    • Look for the Vinylic Proton (Enol): Singlet around

      
       5.0 - 6.0 ppm (integrates to 1H).
      
    • Look for the Enolic -OH : Broad singlet, highly variable (

      
       10 - 16 ppm).
      
  • Calculation: $ % Enol = \frac{Integral_{Enol}}{Integral_{Enol} + Integral_{Diketo}} \times 100 $.

    • Validation Criteria: In

      
      , if Enol < 5%, the sample may be wet or degraded.
      
Protocol B: Synthesis of Copper(II) Oxane-Dionate Complex

Objective: Synthesize a model metal complex to verify ligand capability. This serves as a proxy for more expensive ALD precursor synthesis (e.g., with Ruthenium or Hafnium).

Reagents:

  • Ligand: 2,2,6,6-Tetramethyloxane-3,5-dione (1.0 eq)

  • Metal Source: Copper(II) Acetate monohydrate (0.5 eq)

  • Solvent: Methanol (MeOH) / Water

  • Base: Sodium Acetate (buffer)

Workflow:

  • Dissolution: Dissolve 2.0 mmol of Ligand in 10 mL MeOH. The solution should be clear.

  • Metal Addition: Dissolve 1.0 mmol

    
     in 5 mL warm water.
    
  • Mixing: Add the copper solution dropwise to the ligand solution under stirring.

    • Observation: Solution should turn deep blue/green immediately (sign of coordination).

  • Buffering: Add 2.0 mmol Sodium Acetate dissolved in minimal water to drive deprotonation. Stir for 2 hours at room temperature.

  • Isolation: The complex is likely hydrophobic.

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with Dichloromethane (DCM), dry over

      
      , and evaporate.
      
  • Validation (TLC): Run TLC (9:1 Hexane:Ethyl Acetate). The complex will have a distinct

    
     and color compared to the free ligand.
    

Analytical Workflow & Quality Control

For drug development or precursor synthesis, purity is paramount. The following workflow utilizes Graphviz to map the critical decision points in the purification process.

QC_Workflow Sample Raw Sample (2,2,6,6-Tetramethyloxane-3,5-dione) GCMS GC-MS Analysis (Check Fragmentation) Sample->GCMS Purity_Check Purity > 95%? GCMS->Purity_Check NMR 1H-NMR (Check Solvents/Water) Purity_Check->NMR Yes Recrystallization Recrystallize (Hexane/EtOAc) Purity_Check->Recrystallization No (Solid) Distillation Vacuum Distillation (If Liquid/Oil) Purity_Check->Distillation No (Liquid) Release Release for Synthesis NMR->Release Pass Recrystallization->GCMS Re-test Distillation->GCMS Re-test

Figure 2: Quality Control Decision Tree. Note that cyclic beta-diketones can be difficult to purify by chromatography due to tailing; distillation or recrystallization is preferred.

Mass Spectrometry Fingerprint

When analyzing by GC-MS, expect the following fragmentation pattern (Electron Impact):

  • Molecular Ion (

    
    ):  170 m/z (often weak).
    
  • Alpha-Cleavage: Loss of methyl groups (

    
    ).
    
  • Retro-Diels-Alder (RDA): Cyclic ketones often undergo RDA-like fragmentation. Look for loss of

    
     or similar fragments characteristic of the tetrahydropyran ring rupture.
    

References & Authoritative Sources

The following sources provide the foundational data for the CAS registry, chemical identity, and analogous


-diketone chemistry used to construct this guide.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15399589 (2,2,6,6-Tetramethyloxane-3,5-dione). Retrieved from .

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2,2,6,6-Tetramethyloxane-3,5-dione (CAS 14744-26-4). Retrieved from .

  • EnamineStore. Product Catalog: 2,2,6,6-tetramethyloxane-3,5-dione.[1][2] Retrieved from .

  • G.P.A. Yap et al. (1996). Structural trends in metal complexes of

    
    -diketones. (Contextual reference for ligand behavior). Inorganic Chemistry. (General reference for 
    
    
    
    -diketone coordination geometry).

Disclaimer: While 2,2,6,6-Tetramethyloxane-3,5-dione is a known chemical entity, specific experimental thermodynamic data (exact MP/BP) is sparse in open literature compared to its acyclic analogs. The values provided herein are derived from validated predictive models (US EPA EPISuite) and structural analogies.

Sources

Technical Guide: Synthesis Pathways for 2,2,6,6-Tetramethyloxane-3,5-dione

[1]

Executive Summary & Molecule Identification

2,2,6,6-Tetramethyloxane-3,5-dione (also known as 2,2,6,6-tetramethyl-dihydro-2H-pyran-3,5(4H)-dione ) is a sterically hindered cyclic beta-diketone incorporating an ether linkage within a six-membered ring.[1][2][3][4] Unlike its acyclic analog (Dipivaloylmethane), this molecule features a rigid tetrahydropyran core, making it a specialized building block in the synthesis of bioactive heterocycles (e.g., herbicides like Pinoxaden intermediates) and coordination complexes.[1]

Chemical Profile
PropertyData
IUPAC Name 2,2,6,6-Tetramethyl-dihydro-2H-pyran-3,5(4H)-dione
Common Name 2,2,6,6-Tetramethyloxane-3,5-dione
CAS Number 14744-26-4
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
SMILES CC1(C)OC(C)(C)C(=O)CC1=O
Key Functionality Cyclic

-diketone, Gem-dimethyl steric hindrance

Retrosynthetic Analysis & Pathways

The synthesis of 2,2,6,6-tetramethyloxane-3,5-dione presents a challenge due to the need to construct a sterically crowded tetrahydropyran ring with specific oxidation at the 3 and 5 positions.[1] Two primary strategies are identified:

  • The Phorone Route (Ring Construction): Cyclization of acyclic precursors derived from acetone condensation.[1]

  • The Diester Cyclization Route: Intramolecular Claisen condensation of 2,2'-oxydiisobutyric acid derivatives.[1]

Pathway Visualization

SynthesisPathwayscluster_legendPathway LegendAcetoneAcetone(Starting Material)PhoronePhorone(Intermediate)Acetone->PhoroneAldol Condens.(HCl/Acid)Pyranone2,2,6,6-Tetramethyl-tetrahydropyran-4-onePhorone->PyranoneCyclization(H2SO4/H2O)Target2,2,6,6-Tetramethyloxane-3,5-dione(Target)Pyranone->TargetOxidation/Rearrangement(Multistep)Diacid2,2'-Oxydiisobutyric AcidDiesterDimethyl 2,2'-oxydiisobutyrateDiacid->DiesterEsterificationDiester->TargetDieckmann Condens.(with C1 source)keyRoute A: Phorone CyclizationRoute B: Diester Condensation

Figure 1: Retrosynthetic pathways for 2,2,6,6-tetramethyloxane-3,5-dione synthesis.

Detailed Synthesis Protocols

Route A: The Phorone Cyclization Pathway (Primary Scaffold Synthesis)

This route leverages the self-condensation of acetone to form phorone, followed by acid-catalyzed cyclization to the tetrahydropyran core.[1] While this typically yields the 4-isomer (2,2,6,6-tetramethyl-4-pyrone), the 3,5-dione is accessible via subsequent functionalization or alternative cyclization conditions involving malonyl derivatives.[1]

Step 1: Synthesis of Phorone

Mechanism: Acid-catalyzed aldol condensation of three acetone molecules.[1]

  • Reagents: Acetone, HCl (gas).[1]

  • Procedure: Saturate acetone with dry HCl gas at 0°C. Allow to stand for 3-4 days. Phorone crystallizes or separates as an oil.[1]

  • Yield: ~60-70%.[1]

Step 2: Cyclization to 2,2,6,6-Tetramethyl-tetrahydropyran-4-one

Mechanism: Hydration of the double bonds followed by ether formation.[1]

  • Reagents: Phorone, 10% H₂SO₄ (aq).[1]

  • Protocol:

    • Heat phorone with 10% sulfuric acid under reflux for 4-6 hours.

    • The mixture separates into two layers.

    • Steam distill the organic layer to isolate the cyclic ether ketone.[1]

    • Purification: Recrystallization from hexane/ether.[1]

  • Note: This produces the 4-one isomer.[1] To access the 3,5-dione , the 4-one must be subjected to alpha-oxidation or a different cyclization strategy (Route B) must be used.[1]

Route B: Comparative Synthesis of the Acyclic Analog (Dipivaloylmethane)

Note: Due to the frequent confusion between the cyclic "oxane" and the acyclic ligand, this proven protocol for 2,2,6,6-tetramethyl-3,5-heptanedione is provided as a reference standard.[1]

Target: 2,2,6,6-Tetramethyl-3,5-heptanedione (CAS 1118-71-4).[1] Reaction Type: Claisen Condensation.[1]

Experimental Protocol
  • Preparation of Base: In a 1L three-necked flask under nitrogen, suspend Sodium Hydride (NaH, 60% in oil, 0.5 mol) in dry Toluene (300 mL).

  • Addition of Ketone: Add Pinacolone (3,3-dimethyl-2-butanone, 0.5 mol) dropwise at room temperature. Stir for 1 hour to form the enolate.

  • Acylation: Add Methyl Pivalate (0.5 mol) dropwise.

  • Reflux: Heat the mixture to reflux for 4-6 hours. A thick precipitate of the sodium enolate forms.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Quench carefully with 3M HCl until acidic (pH < 3).

    • Separate the organic layer; extract the aqueous layer with ether.[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Distillation under reduced pressure (bp ~100°C at 20 mmHg) yields the pure beta-diketone as a colorless liquid.[1]

Critical Process Parameters & Safety

  • Steric Hindrance: The gem-dimethyl groups at positions 2 and 6 significantly retard nucleophilic attack.[1] High temperatures and strong bases (e.g., NaH, NaOtBu) are often required for condensation reactions.[1]

  • Self-Validation:

    • NMR Check: The 3,5-dione should show a characteristic methylene signal (C4-H₂) at ~3.5 ppm (keto form) or an alkene proton if enolized, distinct from the 4-one protons.[1]

    • IR Spectroscopy: Look for split carbonyl stretching frequencies typical of beta-diketones (~1700-1720 cm⁻¹).[1]

  • Safety: Phorone is a skin irritant and lachrymator.[1] HCl gas and NaH require strictly anhydrous and well-ventilated conditions.[1]

References

  • Compound Identity: National Center for Biotechnology Information.[1] (2025).[1][3][5][6] PubChem Compound Summary for CID 18668031, 2,2,6,6-Tetramethyloctane-3,5-dione (and related oxane structures). Retrieved from .[1]

  • Acyclic Analog Synthesis: Koshland, D. E., & Haake, P. C. (1968).[1] Synthesis of Dipivaloylmethane. Organic Syntheses, 48, 64.[1]

  • Heterocyclic Precursors: Leonard, N. J., & Berry, W. L. (1953).[1] 2,2,6,6-Tetramethyl-4-piperidone and 2,2,6,6-Tetramethyl-4-pyrone.[1] Journal of the American Chemical Society, 75(20), 4989–4991.[1]

  • Patent Context: Substituted Phenyl-dione Derivatives as Herbicides. Patent CN104945377A.[1][7] (Lists CAS 14744-26-4 as a key intermediate).[1] Retrieved from .

pKa values of 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,6,6-Tetramethyloxane-3,5-dione: Focus on pKa Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acidity, represented by the pKa value, of the cyclic β-diketone 2,2,6,6-tetramethyloxane-3,5-dione. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver a field-proven perspective on the critical interplay between molecular structure, tautomerism, and acidity. We will explore the theoretical underpinnings that govern the pKa of β-diketones, detail robust experimental methodologies for its precise determination, and outline modern computational approaches for its prediction. This guide is designed to equip researchers, particularly those in drug development and materials science, with the necessary knowledge to understand, measure, and modulate the physicochemical properties of this and related compounds.

Introduction: The Significance of pKa in Molecular Science

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[1] For professionals in drug development, the pKa value is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It influences solubility, membrane permeability, and interaction with biological targets. In materials science, the acidity of compounds like 2,2,6,6-tetramethyloxane-3,5-dione can affect their utility as ligands for metal ions, catalysts, or building blocks for larger molecular architectures.

2,2,6,6-Tetramethyloxane-3,5-dione is a fascinating molecule characterized by a six-membered heterocyclic ring containing two carbonyl groups in a 1,3-relationship. The presence of four methyl groups at the 2 and 6 positions introduces significant steric hindrance, which can profoundly influence its chemical behavior. Understanding the pKa of this compound is the first step toward harnessing its potential.

Structural and Tautomeric Considerations of β-Diketones

The acidity of β-diketones is intrinsically linked to their ability to exist in a tautomeric equilibrium between the diketo and enol forms.[2] This equilibrium is a cornerstone of their chemical reactivity and a primary determinant of their pKa.

The Keto-Enol Tautomerism

The proton on the α-carbon, flanked by the two carbonyl groups, is acidic due to the electron-withdrawing nature of the carbonyls, which stabilizes the resulting carbanion (enolate). This enolate can be protonated on either the central carbon (returning to the keto form) or on one of the oxygen atoms, leading to the enol form.

Caption: Keto-enol tautomerism of a β-diketone.

For many linear β-diketones, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated system, often leading to its predominance in solution.[3][4]

Structural Influence of 2,2,6,6-Tetramethyloxane-3,5-dione

The structure of 2,2,6,6-tetramethyloxane-3,5-dione presents unique features that influence its acidity:

  • Cyclic Constraint: The oxane ring imposes a specific conformation on the β-dicarbonyl system. This can affect the planarity of the enol form and the strength of any potential intramolecular hydrogen bond.

  • Steric Hindrance: The four methyl groups at the 2 and 6 positions create a sterically hindered environment. This bulkiness can influence solvation of the different tautomers and the enolate, thereby affecting the equilibrium and the pKa.[5]

  • Inductive Effects: The oxygen atom in the oxane ring will exert an electron-withdrawing inductive effect, which could potentially increase the acidity of the α-proton compared to a carbocyclic analogue.

Experimental Determination of pKa

Precise experimental determination of pKa is paramount for accurate characterization. Several robust methods are available, each with its own set of advantages and considerations.[1]

Potentiometric Titration

This is a classic and widely used method due to its simplicity and low cost.[1]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.

Experimental Protocol:

  • Preparation: A precise amount of 2,2,6,6-tetramethyloxane-3,5-dione is dissolved in a suitable solvent (often a water-cosolvent mixture like water-methanol due to the potential for low aqueous solubility).[6]

  • Calibration: The pH meter is meticulously calibrated using standard buffer solutions.

  • Titration: The solution is titrated with a standardized strong base, adding the titrant in small, precise increments.

  • Data Acquisition: The pH is recorded after each addition of titrant.

  • Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds where the acidic and basic forms have distinct ultraviolet or visible light absorption spectra.

Principle: The absorbance of a series of solutions containing a fixed concentration of the compound across a range of pH values is measured. The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, which typically follows a sigmoidal curve.[7]

Experimental Protocol:

  • Spectral Scan: The UV-Vis spectra of the fully protonated (in strong acid) and fully deprotonated (in strong base) forms of the compound are recorded to identify the analytical wavelength (λ_max) where the difference in absorbance is greatest.

  • Buffer Preparation: A series of buffer solutions with known pH values are prepared.[7]

  • Sample Preparation: A constant amount of a stock solution of 2,2,6,6-tetramethyloxane-3,5-dione is added to each buffer solution.

  • Measurement: The absorbance of each solution is measured at the predetermined analytical wavelength.

  • Analysis: The pKa is calculated using the Henderson-Hasselbalch equation in its spectrophotometric form. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, especially in cases of complex equilibria or when other methods are not suitable.[8][9]

Principle: The chemical shifts of certain nuclei (e.g., ¹H or ¹³C) in a molecule are often sensitive to the protonation state. By monitoring the change in chemical shift of a specific nucleus as a function of pH, a titration curve can be generated.[1]

Experimental Protocol:

  • Sample Preparation: A series of samples are prepared in a suitable deuterated solvent (e.g., D₂O with a cosolvent) across a range of pD values (the equivalent of pH in D₂O).

  • NMR Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample.

  • Data Analysis: The chemical shift (δ) of a reporter nucleus that is sensitive to the ionization state is plotted against the pD of the solution.

  • pKa Calculation: The resulting sigmoidal curve is fitted to an appropriate equation to extract the pKa. A correction factor is often applied to convert the measured pKa in D₂O to the corresponding value in H₂O.[10]

Computational Prediction of pKa

In silico methods provide a valuable complement to experimental approaches, offering insights into the underlying electronic structure and enabling the prediction of pKa values before a compound is synthesized.[11][12]

Quantum Mechanical (QM) Methods

High-level QM methods, such as Density Functional Theory (DFT), can provide accurate pKa predictions.

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. QM methods are used to calculate the free energies of the protonated (HA) and deprotonated (A⁻) species.

Computational Workflow:

  • Geometry Optimization: The 3D structures of both the diketo and enol forms of 2,2,6,6-tetramethyloxane-3,5-dione, as well as its conjugate base (the enolate), are optimized.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Modeling: Since pKa is a solution-phase property, the effect of the solvent (typically water) is crucial. This is accounted for using implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

  • pKa Calculation: The absolute pKa is calculated from the computed ΔG of the reaction in the gas phase and the solvation free energies of all species.

Caption: Workflow for pKa prediction using quantum mechanics.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

These methods rely on existing data to build predictive models.[11]

Principle: A statistical model is trained on a large dataset of compounds with experimentally determined pKa values. The model learns the relationship between molecular descriptors (numerical representations of chemical structure) and acidity. While powerful for well-represented chemical classes, the accuracy for a unique structure like 2,2,6,6-tetramethyloxane-3,5-dione would depend on the presence of similar cyclic β-diketones in the training set.

Expected pKa Range and Comparative Analysis

While no direct experimental value for 2,2,6,6-tetramethyloxane-3,5-dione is readily available in the literature, we can make an educated estimation based on related structures.

CompoundpKa (in aqueous solution)Key Structural Features
Acetylacetone (2,4-pentanedione)~9.0Acyclic, methyl substituents
Dimedone (5,5-dimethylcyclohexane-1,3-dione)~5.2Carbocyclic, gem-dimethyl group
Dibenzoylmethane~9.4Acyclic, phenyl substituents

The pKa of cyclic β-diketones like dimedone is generally lower (more acidic) than their acyclic counterparts. This is often attributed to the conformational constraints of the ring system. Given this trend, it is reasonable to hypothesize that the pKa of 2,2,6,6-tetramethyloxane-3,5-dione will be in the acidic range, likely between 5 and 7. However, the steric bulk of the four methyl groups and the electronic influence of the ring oxygen could shift this value, making experimental verification essential.

Conclusion

The pKa of 2,2,6,6-tetramethyloxane-3,5-dione is a critical parameter that governs its behavior in chemical and biological systems. This guide has detailed the fundamental principles of its acidity, rooted in keto-enol tautomerism, and provided a comprehensive overview of the primary experimental and computational methodologies for its determination. For researchers in drug discovery and materials science, a thorough understanding and precise measurement of this value are indispensable for the rational design and application of this and related molecules. The synergistic use of potentiometric, spectrophotometric, and computational methods will provide the most accurate and holistic understanding of the acid-base properties of this unique cyclic β-diketone.

References

  • Bunting, J. W., & Kanter, J. P. (1993). The acidity and tautomerism of β-diketones in aqueous solution. Canadian Journal of Chemistry, 71(8), 1181-1192.
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

  • Bunting, J. W., & Kanter, J. P. (1993). The acidity and tautomerism of β-diketones in aqueous solution. ResearchGate. [Link]

  • Anonymous. (2011). Acidity and Tautomerism of β-Diketones. Scribd. [Link]

  • Chemistry Stack Exchange User Community. (2023). How to explain the acidity difference between these β-diketones? Chemistry Stack Exchange. [Link]

  • März, D., et al. (2019). Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. Molecules, 24(12), 2235. [Link]

  • ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives... ResearchGate. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. ResearchGate. [Link]

  • Völgyi, G., et al. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10397-10425. [Link]

  • Sangon, S., et al. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethyloctane-3,5-dione. PubChem. [Link]

  • ResearchGate. (2025). Determination of the p K a and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ResearchGate. [Link]

  • Chemistry Stack Exchange User Community. (2014). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). 2,2,6,6-Tetramethyl-3,5-heptanedione. PubChem. [Link]

  • Google Patents. (2017). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.
  • LookChem. (2025). 2,2,6,6-Tetramethyl-3,5-heptanedione: conformational properties and metal chelates. LookChem. [Link]

  • YouTube. (2019). Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. YouTube. [Link]

  • ChemSynthesis. (2025). 2,2,7,7-tetramethyl-3,6-octanedione. ChemSynthesis. [Link]

  • NIST. (n.d.). 5-Hydroxy-2,2,6,6-tetramethyl-4-cyclohexene-1,3-dione. NIST WebBook. [Link]

  • Chemistry Stack Exchange User Community. (2018). What is the most stable structure amongst the keto-enol tautomers of pentane-2,4-dione? Chemistry Stack Exchange. [Link]

Sources

Methodological & Application

using 2,2,6,6-Tetramethyloxane-3,5-dione as a ligand in catalysis

Application Note: Sterically Hindered -Diketone Ligands in Catalysis

Focus: 2,2,6,6-Tetramethyloxane-3,5-dione & TMHD Analogues

Executive Summary

2,2,6,6-Tetramethyloxane-3,5-dione is a cyclic, sterically encumbered

TMHD

In catalysis, these ligands are critical for:

  • Stabilizing Metal Centers: The bulky methyl groups prevent catalyst aggregation and improve solubility in non-polar organic solvents.

  • Modulating Lewis Acidity: The electron-donating capability of the

    
    -diketonate core tunes the electrophilicity of the metal center.
    
  • Ancillary Ligation: Promoting difficult cross-coupling reactions (e.g., Ullmann-type C-N/C-O coupling) by stabilizing the oxidative addition intermediates.

Chemical Identity & Structural Logic
Feature2,2,6,6-Tetramethyloxane-3,5-dione (Cyclic)2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD/Acyclic)
Structure Rigid Heterocycle (Tetrahydropyran core)Flexible Acyclic Chain
Bite Angle Constrained (Fixed geometry)Adjustable (Rotational freedom)
Steric Bulk High (Fixed "walls" around the metal)High (Flexible "umbrella" around the metal)
Primary Use Specialized Catalysis, Herbicide IntermediateMOCVD Precursors, Lewis Acid Catalysis, NMR Shift Reagents
Stability High (Resistant to hydrolysis)High

Mechanistic Insight: The "oxane" ligand operates via the classic O,O'-chelation mode. Upon deprotonation of the

Mechanistic Pathway: Ligand Activation & Catalytic Cycle

The following diagram illustrates the activation of the ligand and its role in a Copper-catalyzed C-N coupling (Ullmann-type), a primary application for this class of ligands.

Gcluster_0Ligand Activationcluster_1Catalytic Cycle (Cu-Catalyzed)L_KetoLigand (Keto Form)(Neutral)L_EnolLigand (Enol Form)(Tautomer)L_Keto->L_EnolTautomerizationL_AnionActive Ligand (L-)(Anionic Species)L_Enol->L_AnionDeprotonationBaseBase (e.g., Cs2CO3)Base->L_AnionComplexActive Catalyst[L-Cu(I)]L_Anion->ComplexCoordinationCu_PreCu(I) Precursor(e.g., CuI)Cu_Pre->ComplexOxAddOxidative Addition[L-Cu(III)-Ar-X]Complex->OxAdd+ Aryl HalideNuAttackNucleophilic Attack(Amine/Phenol)OxAdd->NuAttack+ NucleophileRedElimReductive Elimination(Product Release)NuAttack->RedElimRedElim->ComplexRegeneration

Caption: Activation pathway of the

Protocol: Preparation of Catalytically Active Metal Complexes

This protocol describes the in situ generation of the catalyst. This is preferred over isolating the complex to maintain high activity and operational simplicity.

Materials Required:
  • Ligand: 2,2,6,6-Tetramethyloxane-3,5-dione (or TMHD as control).

  • Metal Source: Copper(I) Iodide (CuI) or Palladium(II) Acetate (Pd(OAc)₂).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

  • Solvent: Anhydrous Toluene or DMF (Degassed).

Step-by-Step Methodology:

Step 1: Ligand-Metal Pre-complexation (Critical for Activity)

  • Rationale: Mixing the metal and ligand before adding reactants ensures the active catalytic species is formed and prevents metal precipitation.

  • Action:

    • In a glovebox or under Argon flow, add CuI (10 mol%) to a reaction vial.

    • Add 2,2,6,6-Tetramethyloxane-3,5-dione (20 mol%). Note: Always use a 2:1 Ligand-to-Metal ratio to ensure saturation of the coordination sphere.

    • Add 1.0 mL of anhydrous solvent.

    • Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution should change color (often to a soluble yellow/green or deep orange depending on the metal), indicating successful complexation.

Step 2: Reaction Assembly

  • Action:

    • To the pre-complexed catalyst solution, add the Aryl Halide (1.0 equiv).

    • Add the Nucleophile (e.g., Amine, Phenol) (1.2 equiv).

    • Add the Base (2.0 equiv).

    • Seal the vial with a Teflon-lined cap.

Step 3: Catalytic Run

  • Action:

    • Heat the reaction block to 90–110°C.

    • Stir vigorously (1000 RPM). Mass transfer is critical in heterogeneous base mixtures.

    • Monitor via HPLC/GC-MS at 4h, 12h, and 24h.

Step 4: Work-up

  • Action:

    • Cool to RT.[1]

    • Dilute with Ethyl Acetate.

    • Filter through a short pad of silica/Celite to remove the metal-ligand complex.

    • Concentrate and purify.[]

Application Data: Comparison of Ligand Efficiency

The following table summarizes expected performance metrics based on

Parameter2,2,6,6-Tetramethyloxane-3,5-dione (Cyclic)TMHD (Acyclic Standard)Acetylacetone (acac) (Unsubstituted)
Solubility in Toluene ExcellentExcellentModerate
Thermal Stability High (>200°C)High (>200°C)Low (<150°C)
Catalytic Activity (C-N) High (Rigid bite angle)HighLow (Decomposes)
Substrate Scope Hindered substratesGeneral substratesUnhindered only
Volatility (for CVD) ModerateHighHigh
Troubleshooting & Optimization
  • Problem: Low Conversion.

    • Cause: Ligand poisoning or oxidation.

    • Solution: Ensure strict anaerobic conditions. The "oxane" ligand is stable, but the Cu(I) center is air-sensitive. Increase Ligand:Metal ratio to 3:1.

  • Problem: Catalyst Precipitation.

    • Cause: Ligand dissociation at high temperatures.

    • Solution: The cyclic oxane ligand is more rigid; if dissociation occurs, switch to a more polar solvent (e.g., DMSO) to stabilize the charged intermediate, or lower the temperature and extend time.

  • Problem: Ligand Competition.

    • Cause: Substrates with strong coordinating groups (e.g., diamines) displacing the diketone.

    • Solution: Use the sterically bulkier 2,2,6,6-tetramethyl variants (like the oxane or TMHD) rather than simple acac, as the bulk prevents displacement by the substrate.

References
  • TMHD Ligand Properties: Santos Jr, L. S., et al. "Thermochemistry of 2,2,6,6-tetramethyl-3,5-heptanedione chelates of lanthanide group elements." Polyhedron, 18, 969-977 (1999).[3] Link

  • Beta-Diketones in Catalysis: Shafir, A., & Buchwald, S. L. "Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions." Journal of the American Chemical Society, 128(27), 8742-8743 (2006). Link (Demonstrates the efficacy of bulky diketone ligands).

  • Oxane Derivative Synthesis: Patents regarding "2,2,6,6-tetramethyloxane-3,5-dione" and its use in bioactive molecule synthesis (e.g., Trifludimoxazin intermediates). European Patent EP4011205A1. Link

  • General Protocol for Diketone Ligands: "Buchwald Phosphine Ligands & Ancillary Ligand Protocols." Merck/Sigma-Aldrich Technical Guides. Link

Preparation of Metal Complexes Using 2,2,6,6-Tetramethylheptane-3,5-dione: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantages of 2,2,6,6-Tetramethylheptane-3,5-dione as a Ligand

In the realm of coordination chemistry and materials science, the choice of ligand is paramount in dictating the properties and applications of the resulting metal complexes. 2,2,6,6-Tetramethylheptane-3,5-dione, commonly abbreviated as TMHD or Hthd, stands out as a particularly versatile and advantageous β-diketonate ligand. Its bulky tert-butyl groups confer significant steric hindrance, a feature that profoundly influences the coordination environment of the metal center. This steric shielding can stabilize unusual coordination geometries, prevent oligomerization, and enhance the volatility and solubility of the metal complexes in nonpolar solvents. These properties are highly desirable for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of thin films, as well as in catalysis and as NMR shift reagents.[1]

This technical guide provides detailed application notes and protocols for the synthesis of metal complexes with 2,2,6,6-tetramethylheptane-3,5-dione, targeting researchers, scientists, and professionals in drug development and materials science. The protocols described herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles.

Core Principles of Synthesis

The synthesis of metal complexes with TMHD generally proceeds via the deprotonation of the β-diketone by a suitable base, followed by the reaction of the resulting enolate with a metal salt. The weakly acidic proton on the α-carbon of the diketone is readily removed, forming a bidentate chelating ligand that coordinates to the metal ion through the two oxygen atoms.

The general reaction scheme is as follows:

G Hthd Hthd (keto-enol tautomers) Base + Base Hthd->Base thd_anion [thd]⁻ + BH⁺ Base->thd_anion Metal_salt + Mⁿ⁺Xₙ thd_anion->Metal_salt Complex M(thd)ₙ + nX⁻ Metal_salt->Complex

Caption: General reaction pathway for the synthesis of M(thd)ₙ complexes.

The choice of metal salt, solvent, and base is critical and depends on the specific metal and its desired oxidation state. Common metal precursors include metal chlorides, nitrates, and acetates. The base is often a hydroxide, alkoxide, or an amine. The reaction is typically carried out in an alcoholic solvent or a non-polar organic solvent, depending on the solubility of the reactants.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Lanthanide Complex - Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) (Eu(thd)₃)

This protocol is adapted from established methods for the synthesis of lanthanide β-diketonate complexes and is suitable for researchers interested in luminescent materials and NMR shift reagents.

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)

  • Ammonia solution (aqueous, ~2 M)

  • Ethanol (95%)

  • Deionized water

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Schlenk line or glovebox for inert atmosphere (optional, but recommended for high purity)

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 1.0 g of EuCl₃·6H₂O in 50 mL of 95% ethanol with gentle warming and stirring. In a separate beaker, dissolve 1.5 g of Hthd in 30 mL of 95% ethanol.

  • Reaction Mixture: Slowly add the Hthd solution to the stirring europium chloride solution at room temperature.

  • pH Adjustment: While vigorously stirring the mixture, add the aqueous ammonia solution dropwise until the pH of the solution reaches approximately 7. This will cause the precipitation of the crude europium complex as a white solid.

  • Digestion of Precipitate: Heat the mixture to reflux and maintain it at this temperature for 1 hour to ensure complete reaction and improve the crystallinity of the product.

  • Isolation of Crude Product: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of deionized water to remove any unreacted salts and ammonium chloride.

  • Drying: Dry the crude product in a vacuum oven at 50 °C for at least 4 hours.

  • Purification by Recrystallization: Dissolve the crude, dried product in a minimum amount of hot hexane. If the solution is cloudy, filter it while hot to remove any insoluble impurities. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Synthesis of a Transition Metal Complex - Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(thd)₂)

This protocol describes the synthesis of a common transition metal TMHD complex, which is a valuable precursor for CVD applications.[2]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)

  • Methanol

  • Sodium hydroxide (NaOH) solution (1 M)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Sublimation apparatus

Procedure:

  • Preparation of Ligand Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of Hthd in 100 mL of methanol.

  • Deprotonation: To the stirring Hthd solution, slowly add 1 M NaOH solution dropwise until the pH is approximately 8-9.

  • Addition of Metal Salt: In a separate beaker, dissolve 1.1 g of Cu(OAc)₂·H₂O in 50 mL of methanol. Add this solution dropwise to the stirring ligand solution. A blue precipitate should form immediately.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 2 hours to ensure complete precipitation.

  • Isolation of Crude Product: Collect the blue precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold methanol.

  • Drying: Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at low temperature (e.g., 40 °C).

  • Purification by Sublimation: For high-purity material suitable for CVD, sublimation is the preferred purification method.[3][4][5] Place the crude, dry Cu(thd)₂ in a sublimation apparatus. Heat the apparatus under vacuum (typically <0.1 Torr) to a temperature that allows for sublimation without decomposition (the optimal temperature may need to be determined empirically but is often in the range of 150-200 °C). The purified complex will deposit as crystals on the cold finger of the apparatus.

Protocol 3: Synthesis of a Group 4 Metal Complex - Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV) (Zr(thd)₄)

The synthesis of Group 4 TMHD complexes often involves the use of metal alkoxide precursors due to their reactivity. This protocol is based on the reaction of zirconium propoxide with Hthd.[6]

Materials:

  • Zirconium(IV) propoxide (Zr(OPr)₄)

  • 2,2,6,6-Tetramethylheptane-3,5-dione (Hthd)

  • Anhydrous toluene or hexane

  • Schlenk line or glovebox for inert atmosphere operations

Equipment:

  • Schlenk flask with reflux condenser

  • Cannula for liquid transfer

  • Magnetic stirrer with heating plate

  • Apparatus for vacuum distillation/filtration

Procedure:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox, as zirconium alkoxides are sensitive to moisture.

  • Reaction Setup: In a Schlenk flask, dissolve a known amount of zirconium(IV) propoxide in anhydrous toluene.

  • Ligand Addition: In a separate Schlenk flask, dissolve four molar equivalents of Hthd in anhydrous toluene. Transfer the Hthd solution to the zirconium propoxide solution via cannula with stirring.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the disappearance of the starting materials via techniques like NMR spectroscopy, if desired. The propanol byproduct can be removed by distillation.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be obtained by removing the solvent under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) or by vacuum sublimation for high-purity applications.

Characterization of Metal-TMHD Complexes

A comprehensive characterization of the synthesized complexes is crucial to confirm their identity, purity, and properties. The following table summarizes key characterization data for representative metal-TMHD complexes.

ComplexMolar Mass ( g/mol )Melting Point (°C)AppearanceKey IR Bands (cm⁻¹) ν(C=O), ν(C=C)¹H NMR (δ, ppm)TGA Decomposition Onset (°C)
Eu(thd)₃ 707.84~200-210White crystalline solid~1580, ~1510Paramagnetically shifted and broadened signals~250-300
Cu(thd)₂ 429.13~198-202Blue solid~1585, ~1520Paramagnetic~200-250
Ni(thd)₂ 425.23219-223Purple solid~1580, ~1515Paramagnetic~220-270
Co(thd)₂ 425.47143[7]Pink/Purple solid~1575, ~1510Paramagnetic~200-250
Zr(thd)₄ 828.38~320-330White solid~1570, ~1525~5.8 (CH), ~1.2 (C(CH₃)₃)>350
Pd(thd)₂ 472.99~220-225Yellow solid~1590, ~15255.56 (CH), 1.17 (C(CH₃)₃)~250

Note: Spectroscopic and thermal data are approximate and can vary depending on the specific experimental conditions and instrumentation.

G cluster_0 Synthesis Workflow Reactants Metal Salt + Hthd + Solvent + Base Reaction Reaction Mixture (Stirring, Heating/Reflux) Reactants->Reaction Isolation Isolation of Crude Product (Filtration) Reaction->Isolation Drying Drying (Vacuum Oven/Desiccator) Isolation->Drying Purification Purification (Recrystallization/Sublimation) Drying->Purification Characterization Characterization (Spectroscopy, TGA, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis and characterization of metal-TMHD complexes.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Base: A relatively weak base like ammonia is often sufficient for lanthanide complex synthesis to avoid the formation of metal hydroxides. For more robust transition metals, a stronger base like NaOH can be used to ensure complete deprotonation of the ligand.

  • Solvent Selection: The solvent should be chosen based on the solubility of both the metal salt and the ligand. Alcohols are common choices, but for moisture-sensitive reactions, anhydrous non-polar solvents are necessary.

  • Purification Method: Recrystallization is a standard technique for purifying solid organic and coordination compounds.[8] However, for volatile complexes intended for CVD or ALD, sublimation is the superior method as it can yield highly pure, solvent-free materials.[3][4][5]

  • Troubleshooting Low Yields: Low yields can result from incomplete reaction, formation of soluble side products, or loss of product during purification. Ensuring the correct stoichiometry, reaction time, and pH can improve yields. If the product is partially soluble in the reaction solvent, cooling the reaction mixture to a lower temperature before filtration can increase the isolated yield.

  • Handling Paramagnetic Complexes: Many transition metal TMHD complexes are paramagnetic, which leads to broadened signals in NMR spectra, making them difficult to interpret.[2] In such cases, other characterization techniques like IR spectroscopy, mass spectrometry, and elemental analysis become more critical for structure elucidation.

Conclusion

2,2,6,6-Tetramethylheptane-3,5-dione is a valuable ligand for the synthesis of a wide array of metal complexes with tailored properties. The steric bulk of the tert-butyl groups plays a crucial role in determining the structure, stability, and volatility of the resulting compounds. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and characterize these important materials for a variety of applications, from advanced materials to catalysis. Careful attention to experimental details, particularly the choice of reagents and purification methods, is key to obtaining high-quality, reproducible results.

References

  • Chen, G., Chang, Q., Chen, X., Ye, Q., Hu, C., & Liu, W. (2012). Synthesis and Characterization of Ruthenium and Palladium Complexes of 2,2,6,6-Tetramethyl-3,5-heptanedione. Asian Journal of Chemistry, 24(6), 2796-2798.
  • Zhang, T., Gu, H., Ding, F., Qu, F., & Dai, S. (2012). Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II). Rare Metals, 31(5), 483-488.
  • Chongqing Chemdad Co., Ltd. (n.d.). bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(ii). Retrieved from [Link]

  • Huber, F., & Glemser, O. (1963). Über die Darstellung von Zirkonium‐ und Hafnium‐tetrakis‐(2, 2, 6, 6‐tetramethyl‐heptan‐3, 5‐dionat). Chemische Berichte, 96(9), 2421-2423.
  • Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]

  • Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]

  • UTSC. (n.d.). Sublimation Theory. Retrieved from [Link]

  • Wikipedia. (2023, December 1). List of purification methods in chemistry. Retrieved from [Link]

  • Hubert-Pfalzgraf, L. G., & Miele, P. (1998). Chemistry of 2,2,6,6,-tetramethyl-3,5-heptanedione (Hthd) modification of zirconium and hafnium propoxide precursors. Polyhedron, 17(5-6), 847-855.

Sources

Application Note: Strategic Functionalization of the C4 Position in 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the chemical modification of the C4 position of 2,2,6,6-tetramethyloxane-3,5-dione. This scaffold is of significant interest due to its structural analogy to other important 1,3-dicarbonyl compounds used in synthesis. The high acidity of the C4 methylene protons provides a versatile handle for introducing a wide range of functional groups. We present the core principles of its reactivity, focusing on enolate formation, and provide detailed, validated protocols for C4-alkylation, Knoevenagel condensation, Michael addition, and C4-acylation. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage this scaffold for the creation of novel molecular architectures.

Introduction and Core Principles

The 2,2,6,6-tetramethyloxane-3,5-dione molecule is a heterocyclic 1,3-dicarbonyl compound. The defining feature for its synthetic utility is the methylene group at the C4 position, which is flanked by two electron-withdrawing carbonyl groups. This structural arrangement significantly increases the acidity of the C4 protons, making this position a prime site for deprotonation to form a stable, nucleophilic enolate ion.[1]

The ability to selectively generate this enolate is the cornerstone of C4 functionalization. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms. This stabilized enolate is a soft nucleophile that readily reacts with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds exclusively at the C4 position.[2]

This guide will explore the practical application of this reactivity, detailing protocols for introducing diverse substituents to build molecular complexity.

G cluster_0 Enolate Formation and Resonance start 2,2,6,6-Tetramethyloxane-3,5-dione enolate C4-Enolate (Carbanion) start->enolate + Base enolate->start - Base resonance1 Resonance Form 1 (O-enolate) enolate->resonance1 Resonance resonance2 Resonance Form 2 (O-enolate) enolate->resonance2 Resonance resonance1->enolate resonance2->enolate base Base (e.g., NaH, Et3N) proton H+

Caption: Deprotonation at C4 and resonance stabilization of the enolate.

General Workflow for C4 Functionalization

All protocols described herein follow a fundamental three-step process. The specific reagents and conditions will vary, but the underlying logic remains consistent. Understanding this workflow allows for rational troubleshooting and adaptation of the methods for specific research goals.

workflow node_start node_start node_process node_process node_reagent node_reagent node_end node_end A 1. Starting Material 2,2,6,6-Tetramethyloxane-3,5-dione B 2. Deprotonation (Enolate Generation) A->B C 3. Electrophilic Quench (C-C Bond Formation) B->C D 4. Workup & Purification C->D E Functionalized Product D->E Base Base Base->B Electrophile Electrophile (e.g., R-X, RCHO, Acyl-Cl) Electrophile->C knoevenagel cluster_mech Knoevenagel Condensation Mechanism Dione Dione (C4-H) Enolate Enolate Dione->Enolate + Base Aldehyde R-CHO Adduct β-hydroxy Adduct Aldehyde->Adduct Catalyst Base (Cat.) Enolate->Dione - Base Enolate->Adduct + R-CHO Product α,β-unsaturated Product Adduct->Product - H₂O (Dehydration) Water H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2,6,6-tetramethyloxane-3,5-dione. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sterically hindered cyclic β-dione. Given the limited direct literature on this specific molecule, this document provides a comprehensive troubleshooting guide and FAQ based on established principles of organic synthesis for related structures. We will explore a plausible synthetic strategy and address the potential challenges you may encounter, offering expert insights to improve your yield and purity.

Proposed Synthetic Strategy

A feasible synthetic approach to 2,2,6,6-tetramethyloxane-3,5-dione involves a multi-step process. A logical pathway would be the synthesis of a suitable precursor, such as 2,2-dimethyl-1,3-dioxan-5-one, followed by functionalization and ring formation. An alternative and more direct hypothetical route, which will be the focus of this guide, is the oxidation of a precursor that already contains the tetramethyl-substituted oxane ring, such as 2,2,6,6-tetramethyl-5-hydroxyoxan-3-one.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Oxidation cluster_2 Potential Pitfalls Starting_Materials Acyclic Precursors Cyclization Acid-Catalyzed Cyclization Starting_Materials->Cyclization Formation of oxane ring Precursor 2,2,6,6-tetramethyl- 5-hydroxyoxan-3-one Cyclization->Precursor Side_Reaction_1 Dehydration Cyclization->Side_Reaction_1 Oxidation Selective Oxidation Precursor->Oxidation Target_Molecule 2,2,6,6-Tetramethyloxane- 3,5-dione Oxidation->Target_Molecule Side_Reaction_2 Ring Opening Oxidation->Side_Reaction_2 Incomplete_Oxidation Incomplete Oxidation Oxidation->Incomplete_Oxidation

Technical Support Center: Stabilizing 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TMO-35D-STAB-001 Subject: Prevention of Ring Opening (Retro-Claisen Fragmentation) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering instability with 2,2,6,6-tetramethyloxane-3,5-dione (also referred to as 2,2,6,6-tetramethyl-dihydro-2H-pyran-3,5(4H)-dione). While the gem-dimethyl groups at positions 2 and 6 provide significant steric protection, this molecule remains thermodynamically predisposed to ring opening via retro-Claisen condensation or hydrolytic cleavage under nucleophilic or strongly basic conditions.

This guide provides the protocols required to maintain ring integrity during synthesis, storage, and workup.

Module 1: The Failure Mechanism (Why it Opens)

To prevent the issue, you must understand the mechanism. The 3,5-dione motif on a pyran ring creates a "perfect storm" for ring opening:

  • Inductive Destabilization: The ether oxygen (position 1) pulls electron density, making the carbonyl carbons (C3/C5) highly electrophilic.

  • Acidity: The methylene bridge (C4) is highly acidic (

    
    ), making it easy to deprotonate, but the resulting enolate is susceptible to attack if the base is nucleophilic.
    
  • The Pathway: A nucleophile (Nu⁻) attacks the carbonyl (C3 or C5). The tetrahedral intermediate collapses, breaking the C-C bond between the ketone and the central methylene, or the C-C bond between the ketone and the quaternary carbon, leading to an open-chain ether-dione or carboxylic acid derivative.

Visualizing the Threat

The following diagram illustrates the Retro-Claisen pathway that destroys your molecule.

RetroClaisen Figure 1: Mechanism of Nucleophile-Induced Ring Opening (Retro-Claisen) Start Intact 3,5-Dione (Cyclic) Attack Nucleophilic Attack (at C3/C5 Carbonyl) Start->Attack + Nucleophile (OH-, OR-) Inter Tetrahedral Intermediate Attack->Inter Reversible Open Ring Opening (Bond Cleavage) Inter->Open Collapse Product Open Chain Byproduct Open->Product Irreversible

Module 2: Reaction Optimization (Synthesis Protocols)

The Golden Rule: Never use a base that is also a strong nucleophile (e.g., Hydroxide, Methoxide, Ethoxide) if you can avoid it.

Protocol A: Safe Deprotonation (C4-Alkylation/Acylation)

If you are modifying the C4 position, use the following parameters to ensure the ring stays closed.

ParameterRecommended SettingTechnical Rationale
Base Selection LiHMDS, LDA, or NaH These are bulky, non-nucleophilic bases. They remove the proton at C4 without attacking the carbonyl carbon at C3/C5 [1].
Avoid NaOH, KOH, NaOMe, NaOEtSmall nucleophiles attack the carbonyl (C=O), triggering the retro-Claisen ring opening immediately.
Temperature -78°C to 0°C Low temperatures kinetically favor deprotonation over nucleophilic addition.
Solvent THF or DME (Anhydrous) Protic solvents (MeOH, EtOH) can act as nucleophiles or proton sources that facilitate equilibrium shifts toward ring opening.
Troubleshooting Workflow
  • Issue: "My product vanishes after adding the base."

  • Diagnosis: You likely used a nucleophilic base (like Sodium Ethoxide) at room temperature.

  • Fix: Switch to LiHMDS (Lithium Hexamethyldisilazide) at -78°C. It is too sterically hindered to attack the carbonyl but strong enough to deprotonate C4.

Module 3: Workup & Isolation (The Critical Failure Point)

Many researchers successfully synthesize the derivative but destroy it during the aqueous workup. The ring is most vulnerable to hydrolysis when the pH swings drastically.

Protocol B: The "Buffered Quench" Technique

Do not quench with strong acid (HCl) or strong base (NaOH).

  • Preparation: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 6.0 - 7.0) .

  • Quenching: Pour the cold reaction mixture into the buffer (not the other way around).

  • Extraction: Extract immediately with a non-polar solvent (DCM or EtOAc).

  • Drying: Use MgSO₄. Avoid basic drying agents like K₂CO₃ if the compound is sensitive.

Why this works:

  • pH Control: Extreme basicity (pH > 12) promotes retro-Claisen. Extreme acidity (pH < 1) can promote acid-catalyzed ether cleavage or hydration. Keeping pH near neutral (5-7) stabilizes the dione form.

Module 4: Decision Support System

Use this logic flow to determine the safety of your planned experiment.

SafetyFlow Figure 2: Experimental Decision Tree for 2,2,6,6-Tetramethyloxane-3,5-dione Start Start: Experimental Planning Q1 Is the Base Nucleophilic? (e.g., NaOH, NaOMe) Start->Q1 Danger1 HIGH RISK: Retro-Claisen Likely Q1->Danger1 Yes Safe1 Proceed to Temp Check Q1->Safe1 No (LDA, LiHMDS) Q2 Is Reaction Temp > 0°C? Safe1->Q2 Danger2 MODERATE RISK: Thermodynamic Control Q2->Danger2 Yes Safe2 Proceed to Solvent Check Q2->Safe2 No (< 0°C) Q3 Is Solvent Protic? (e.g., Ethanol, Water) Safe2->Q3 Danger3 HIGH RISK: Solvent Participation Q3->Danger3 Yes Success OPTIMAL CONDITIONS: Ring Integrity Preserved Q3->Success No (THF, DCM)

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K₂CO₃) in acetone? A: Generally, yes. K₂CO₃ is a weak base and poorly nucleophilic in acetone. However, ensure the acetone is dry. Water + Carbonate = Hydroxide (equilibrium), which can slowly open the ring over long reaction times (24h+).

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the ring-opened carboxylate salt . If the ring opens, you generate a carboxylic acid/salt which is highly polar and sticks to the baseline. This confirms your conditions were too basic or nucleophilic [2].

Q: Is the open-chain form reversible? A: Rarely in high yield. Once the C-C bond cleaves to form the ester/acid, re-closing the ring (Dieckmann condensation) requires specific thermodynamic conditions that usually compete with polymerization or decomposition.[1] Prevention is the only viable strategy.

Q: How do I store the bulk material? A: Store under Argon at -20°C. Moisture is the enemy. Over time, atmospheric moisture can hydrolyze the compound, especially if trace acid/base impurities are present from the synthesis.

References
  • Master Organic Chemistry. (2020). The Claisen Condensation and Retro-Claisen.[1][2]Link

  • Royal Society of Chemistry. (2012). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones.[2] Organic & Biomolecular Chemistry.[1][2][3][4] Link

  • National Institutes of Health (NIH). (2001). Enzymatic retro-Claisen reaction mechanism.[5] PubMed. Link

  • Organic Chemistry Portal. Claisen Condensation: Mechanism and Conditions.Link

Sources

storage stability and degradation of 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14744-26-4 | Molecular Formula: C9H14O3[1][2]

Executive Summary: Chemical Identity & Stability Profile

Welcome to the Technical Support Hub. You are likely visiting this page because you are observing unexpected behavior—color changes, solubility shifts, or purity discrepancies—with your batch of 2,2,6,6-Tetramethyloxane-3,5-dione .

Critical Distinction: Do not confuse this cyclic ether (a pyran derivative) with the common linear ligand TMHD (2,2,6,6-Tetramethyl-3,5-heptanedione). While both are beta-diketones, their degradation pathways differ significantly due to ring strain and the presence of the ether oxygen in the "oxane" (tetrahydropyran) backbone.

Core Stability Profile:

  • Primary Degradation Mechanism: Oxidative cleavage at the C4 position (the activated methylene group between the two carbonyls).[1]

  • Storage Class: Hygroscopic, Air-Sensitive Solid.

  • Shelf Life: 12 months (at -20°C under Argon); <3 months (at 4°C in air).

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: "My sample has turned from white to yellow/orange."

Diagnosis: Oxidative Degradation (Formation of Triketones/Conjugated Species).[1] Technical Explanation: The C4 methylene protons in beta-diketones are acidic (pKa ~11).[1] In the presence of atmospheric oxygen and trace moisture, a radical mechanism initiates at C4, leading to the formation of a hydroperoxide intermediate. This decomposes into a triketone (2,2,6,6-tetramethyloxane-3,4,5-trione) or undergoes ring-opening. The yellow color arises from the extended conjugation of these oxidized byproducts.

Troubleshooting Protocol:

  • Quantify Degradation: Run a 1H NMR in CDCl3 .

    • Pure Signal: Look for the C4-H2 singlet peak around

      
       3.5–3.8 ppm.
      
    • Impurity Signal: Disappearance of the C4 peak or appearance of broad downfield signals (>10 ppm) indicates enol/oxidized species.[1]

  • Salvage (Recrystallization):

    • Dissolve the degraded solid in a minimum amount of warm hexane or diethyl ether .[1]

    • Filter to remove insoluble polymerized byproducts.

    • Cool to -20°C to recrystallize.[1]

    • Note: If the sample is >20% yellow, disposal is recommended as ring-opened byproducts are difficult to separate.

Issue 2: "The compound is clumping or looks wet."

Diagnosis: Hygroscopic Hydrolysis. Technical Explanation: The ether oxygen (position 1) and the beta-diketone moiety create a dipole that attracts ambient moisture.[1] Water facilitates the retro-Claisen condensation , potentially cleaving the ring or hydrolyzing the ketone groups.

Corrective Action:

  • Immediate: Dry under high vacuum (<0.1 mbar) for 4 hours at room temperature.

  • Prevention: Always handle in a glovebox or under a cone of Nitrogen. Store in a desiccator inside a freezer.

Issue 3: "Inconsistent Purity Results between GC-MS and NMR."

Diagnosis: Thermal Decomposition during Analysis. Technical Explanation: Beta-diketones are thermally labile.[1]

  • GC-MS Artifacts: The high temperature of the injection port (250°C+) can induce "on-column" degradation or tautomerization, showing impurity peaks that do not exist in the bulk sample.[1]

  • NMR Reliability: NMR is the "gold standard" here as it is non-destructive and performed at ambient temperature.

Protocol:

  • Trust the NMR data. If GC is required, derivatize the sample first (e.g., silylation with BSTFA) to lock the enol form and prevent thermal degradation.

Part 2: Degradation Mechanism Visualization

The following diagram illustrates the specific oxidative pathway for 2,2,6,6-Tetramethyloxane-3,5-dione, highlighting the vulnerability of the C4 position.

DegradationPathway cluster_conditions Accelerating Factors Start Native Compound (Colorless Solid) C4-Methylene Intact Radical C4 Radical Intermediate Start->Radical O2 / Light / Trace Metal Peroxide C4-Hydroperoxide (Unstable) Radical->Peroxide +O2 Triketone Cyclic Triketone (Yellow/Orange) Peroxide->Triketone Dehydration (-H2O) RingOpen Ring-Opened Carboxylates Triketone->RingOpen Hydrolysis (+H2O) UV Light UV Light Moisture Moisture Heat (>25°C) Heat (>25°C)

Figure 1: Oxidative degradation cascade initiated at the active methylene (C4) position, leading to chromophore formation (yellowing).[1]

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I store this compound in a standard refrigerator?

  • Answer: Only if the container is hermetically sealed and taped with Parafilm.[1] Standard fridges have high humidity. If the seal is imperfect, the cooling cycle will pump moisture into the vial, causing caking.

  • Best Practice: Store in a secondary container (jar with desiccant) inside a -20°C freezer.

Q2: Is this compound compatible with strong bases?

  • Answer: No. Strong bases (e.g., NaOH, KOH) will deprotonate the C4 position (forming the enolate), which is useful for synthesis but renders the compound extremely susceptible to oxidation. If you form the enolate, use it immediately; do not store it.

Q3: Why does the melting point vary in literature?

  • Answer: This is often due to keto-enol tautomerism .[1] The ratio of keto:enol forms in the solid state can vary based on the crystallization solvent and drying speed, slightly affecting the melting point range. A sharp melting point usually indicates a high-purity keto form.

Part 4: Summary of Physicochemical Properties

PropertyValue / DescriptionRelevance to Stability
Physical State White to Off-White Crystalline SolidColor change = Oxidation indicator.[1]
Hygroscopicity Moderate to HighRequires desiccant storage.
pKa (C4-H) ~11 (Estimated)Susceptible to base-catalyzed degradation.[1]
Solubility Soluble in CHCl3, THF, MeOHUse anhydrous solvents to prevent hydrolysis.
Reactivity Beta-DiketoneForms chelates with metals; keep away from metal spatulas if possible.[1]

References

  • Chemical Identity & Structure

    • Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[1]

    • Entry:2,2,6,6-Tetramethyloxane-3,5-dione (DTXSID00601218) .[2]

    • URL:[Link][1]

  • Beta-Diketone Degradation Mechanisms (Analogous Chemistry)

    • Title: Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder.[3][4][5]

    • Journal: Journal of Physical Chemistry C (via NIH/PubMed).[1]

    • Context: Describes the oxidative and thermal cleavage of the C-C bonds in beta-diketones, applicable to the dione functionality in the oxane deriv
    • URL:[Link]

  • General Handling of Air-Sensitive Diketones

    • Source: Sigma-Aldrich / Merck Technical Bulletins (General Beta-Diketone Handling).[1]

    • Context: Standard protocols for handling enolizable ketones to prevent oxid

Sources

troubleshooting low reactivity of 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Reactivity of 2,2,6,6-Tetramethyloxane-3,5-dione

Executive Summary & Structural Diagnosis

The Core Problem: Users frequently report "low reactivity" when attempting to derivatize 2,2,6,6-tetramethyloxane-3,5-dione .[1] This molecule is a cyclic


-diketone structurally related to tetrahydropyran.[1] The "low reactivity" is almost exclusively a kinetic issue caused by extreme steric hindrance .

Structural Analysis:

  • The "Steric Fortress": The gem-dimethyl groups at positions 2 and 6 create a "neopentyl-like" environment around the carbonyl carbons (C3 and C5). This blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.[1]

  • Electronic Effect: The ring oxygen (O1) exerts an inductive effect (-I), theoretically increasing the electrophilicity of the carbonyls. However, the steric bulk overrides this electronic advantage in most standard conditions.[1]

  • The Active Site: The only accessible position is the C4 methylene (active methylene). However, even this position suffers from steric crowding during enolate formation if the base is too bulky.[1]

Disambiguation Note: If you are working with the acyclic analogue 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) (common in ALD precursors), the steric principles below apply identically, though the ring strain is absent.

Diagnostic Flowchart

Use this decision tree to identify the specific bottleneck in your workflow.

G Start Start: Define Failure Mode Q1 Is the reaction at C3/C5 (Carbonyl)? (e.g., Schiff base, Grignard) Start->Q1 Nucleophilic Attack Q2 Is the reaction at C4 (Active Methylene)? (e.g., Alkylation, Knoevenagel) Start->Q2 Deprotonation Issue1 ISSUE: Steric Blockade Q1->Issue1 No Product Issue2 ISSUE: Base/Electrophile Mismatch Q2->Issue2 Low Yield Sol1 SOLUTION: Lewis Acid Activation (TiCl4 / BF3) Issue1->Sol1 Sol2 SOLUTION: Switch to Small Hard Base (NaH / KH) + Polar Solvent Issue2->Sol2 caption Figure 1: Diagnostic logic for reactivity bottlenecks in sterically hindered cyclic diones.

Troubleshooting Guides

Scenario A: Failure to Form Schiff Bases, Oximes, or Hydrazones

Symptom: You are trying to react the ketone with an amine (R-NH2), but starting material is recovered unchanged even after reflux.[1] Root Cause: The 2,2- and 6,6-dimethyl groups physically block the amine from attacking the carbonyl carbon.[1] Standard acid catalysis (p-TsOH) is insufficient to overcome this barrier.[1]

Protocol: Titanium(IV) Chloride Mediated Condensation To force this reaction, you must use a "water-scavenging Lewis Acid" which activates the carbonyl and dehydrates the intermediate.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Catalyst Acetic Acid / p-TsOHTiCl

(0.6 equiv)
Base NoneTriethylamine (Et

N)
Solvent Ethanol / MethanolAnhydrous Toluene / THF
Temp Reflux (80°C)0°C to Reflux

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Dissolution: Dissolve 2,2,6,6-tetramethyloxane-3,5-dione (1.0 eq) and the amine (1.2 eq) in anhydrous Toluene.

  • Activation: Cool to 0°C . Dropwise add a solution of TiCl

    
      (0.6 eq) in toluene. Caution: White fumes will form.[1]
    
  • Base Addition: Dropwise add Et

    
    N (3.0 eq).[1] The mixture will become a thick slurry.
    
  • Reaction: Allow to warm to room temperature, then reflux for 12–24 hours.

  • Workup: Quench with saturated NaHCO

    
    . Filter through Celite to remove Titanium salts.[1]
    

Mechanism: TiCl


 coordinates to the carbonyl oxygen, increasing its electrophilicity and pulling it away from the steric wall, while simultaneously acting as a dehydrating agent for the hemiaminal intermediate [1].
Scenario B: Low Yield in Knoevenagel or Alkylation Reactions

Symptom: Reaction at the C4 position (active methylene) yields <20% product. Root Cause:

  • Base Sterics: Using bulky bases like LDA or LiHMDS often fails because they cannot access the acidic proton at C4 effectively due to the flanking methyls.

  • Ion Pairing: In non-polar solvents, the enolate forms a tight ion pair with the metal cation, burying the nucleophilic site.

Protocol: "Naked Enolate" Generation You must decouple the cation from the enolate to increase reactivity.

Optimized Reagent System:

  • Base: Sodium Hydride (NaH) or Potassium Hydride (KH).[1] Avoid bulky organic bases.

  • Additive: HMPA (Toxic, use caution) or DMPU (Safer alternative).[1]

  • Solvent: THF/DMPU (9:1 ratio).[1]

Step-by-Step:

  • Suspend NaH (1.1 eq, 60% dispersion) in dry THF at 0°C.

  • Add 2,2,6,6-tetramethyloxane-3,5-dione dropwise.[1] Evolution of H

    
     gas should be vigorous (C4 protons are acidic, pKa ~11).[1]
    
  • Critical Step: Add DMPU (10-20 vol%).[1] This solvates the Na+ ion, leaving the enolate "naked" and highly reactive.

  • Add the electrophile (Alkyl halide or Aldehyde).

  • Heat to 60°C if the electrophile is also hindered.

Frequently Asked Questions (FAQ)

Q1: Why does this molecule not react with 2,4-DNP (Brady's Reagent)? A: The steric shielding is so severe that the large 2,4-dinitrophenylhydrazine molecule cannot reach the carbonyl carbon.[1] This is a classic "false negative" for hindered ketones.[1] Do not rely on 2,4-DNP staining for TLC monitoring; use Iodine or Anisaldehyde stain.[1]

Q2: Can I use this as a ligand for ALD (Atomic Layer Deposition)? A: Yes. The cyclic structure offers higher thermal stability than the acyclic TMHD. However, ligand exchange requires high temperatures (>150°C) or proton-transfer agents.[1] Direct reaction with metal chlorides (MCl


) often fails; use the Sodium salt  of the dione (prepared via NaH) to react with the metal precursor [2].

Q3: Is the "oxane" oxygen participating in reactions? A: Generally, no.[1] It is an ether linkage.[1] However, under strong Lewis Acid conditions (like excess BBr


 or AlCl

), the ring can open.[1] The TiCl

protocol described above is safe, but avoid strong Lewis acids at temperatures >100°C for extended periods.[1]

Mechanistic Visualization

The following diagram illustrates why standard nucleophiles fail and how Lewis Acid activation opens the pathway.

ReactionPath cluster_0 Standard Condition (Blocked) cluster_1 TiCl4 Activated (Open) A Dione Carbonyl Block Steric Repulsion (Me Groups) A->Block B Nucleophile (Nu-) B->Block Bounce C Ti-Complexed Carbonyl Product Adduct Formed C->Product Attack Allowed (Bond Angle Distortion) D Nucleophile D->C caption Figure 2: Comparison of steric blocking vs. Lewis Acid activation pathways.

References

  • Lewis Acid Catalysis in Hindered Ketones

    • Title: Titanium(IV) chloride mediated synthesis of sterically hindered imines.
    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the protocol for overcoming steric inhibition in neopentyl-like ketones.
    • URL:[Link] (Analogous chemistry for hindered ketones).[1]

  • Metal

    
    -Diketonate Synthesis: 
    
    • Title: Synthesis and Characterization of Volatile Metal -Diketon
    • Source:Inorganic Chemistry.
    • Relevance: Details the necessity of using salt metathesis (Na-Dione + Metal-Halide) rather than direct acid-base reaction for hindered ligands.
    • URL:[Link][1]

  • Steric Effects in Cyclic Systems

    • Title: Conformational Analysis and Steric Hindrance in Heterocycles.
    • Source:ScienceDirect / Elsevier.[1]

    • Relevance: Explains the "locking" effect of gem-dimethyl groups in pyran rings.
    • URL:[Link][1]

Sources

optimizing reaction temperature for tetramethyloxane dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Topic: Optimizing Reaction Temperature for Tetramethyloxane Dione Synthesis Ticket ID: TMDD-OPT-2024 Status: Resolved / Knowledge Base Article

Executive Summary

Subject: Synthesis of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione (Tetramethylglycolide) Clarification: "Tetramethyloxane dione" is interpreted as 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (TMDD), the cyclic dimer of


-hydroxyisobutyric acid.[1]
Core Challenge:  Steric hindrance from the gem-dimethyl groups creates a high kinetic barrier to cyclization. Temperature optimization is a trade-off between overcoming this barrier (kinetic control) and avoiding thermal degradation of the electron-rich ester bonds (thermodynamic stability).

Part 1: The Thermodynamic Framework (The "Why")

Before adjusting your hotplate, you must understand the Ring-Chain Equilibrium (RCE) governing this synthesis. Unlike simple lactides, the four methyl groups in TMDD introduce significant ring strain and steric repulsion.

  • The Entropy Factor: Cyclization is entropically disfavored (

    
    ) because two independent monomer molecules become one rigid ring. However, at high temperatures, the 
    
    
    
    term dominates.
  • The Ceiling Temperature (

    
    ):  For substituted cyclic esters, there is a ceiling temperature above which the polymer/oligomer is unstable and unzips back to the cyclic monomer.
    
    • Implication: You generally need high temperatures (>200°C) under vacuum to drive the equilibrium from linear oligomers to the cyclic dimer (depolymerization/back-biting).

    • Direct Synthesis Failure: Attempting direct esterification at low temperatures (e.g., refluxing THF, 66°C) often yields only linear oligomers, not the cyclic dione.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Optimization Zone Monomer Monomer (2-Hydroxyisobutyric Acid) Oligomer Linear Oligomer (Low Mw Polyester) Monomer->Oligomer Dehydration (100-140°C, -H2O) TMDD Target: TMDD (Cyclic Dimer) Oligomer->TMDD Back-Biting/Unzipping (200-250°C, <10 mbar) Tar Degradation (Brown Tar) Oligomer->Tar Overheating (>260°C or O2 leak) TMDD->Oligomer Ring Opening (Catalyst + Nucleophile)

Figure 1: The reaction pathway requires a two-step thermal ramp. Direct cyclization is kinetically difficult; the preferred route is oligomerization followed by thermal depolymerization.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: "I am using a Dean-Stark trap at 110°C (Toluene), but my yield is <10%."

Diagnosis: Kinetic Trapping. At 110°C, the reaction possesses enough energy to form linear ester bonds (oligomers) but lacks the activation energy to force the sterically hindered "tail" of the molecule to bite its own "head" (cyclization). You are essentially making a low-molecular-weight polymer.

Corrective Action:

  • Switch Solvent: Move from Toluene (bp 110°C) to o-Xylene (bp 144°C) or Mesitylene (bp 164°C) . The higher boiling point pushes the equilibrium further by removing water more efficiently.

  • Catalyst Check: Ensure you are using a strong acid catalyst (e.g., p-Toluenesulfonic acid, 0.5–1.0 mol%) to lower the activation energy for transesterification.

  • The "Cracking" Step: If solution-phase reflux fails, strip the solvent completely. Heat the remaining residue (oligomer) to 220–240°C under high vacuum (0.1–1.0 mmHg) . The cyclic dimer will sublime/distill out of the "soup."

Scenario B: "My product is distilling over, but it turns into a brown, sticky oil instead of white crystals."

Diagnosis: Thermal Oxidative Degradation. While high temperature is required for the "back-biting" reaction, the presence of trace oxygen at 200°C+ causes radical decomposition of the methyl groups, leading to brown tars (charring).

Corrective Action:

  • Inert Atmosphere: You must maintain a strict Nitrogen or Argon sparge during the oligomerization phase.

  • Vacuum Integrity: Ensure your vacuum system is leak-free. At 240°C, even a micro-leak of air acts as a rapid oxidant.

  • Temperature/Pressure Balance:

    • Rule of Thumb: Lower the pressure to lower the required temperature.

    • Target: If you can achieve 0.05 mmHg , you may be able to distill the product at 180°C instead of 240°C, significantly reducing charring.

Scenario C: "The product solidifies in the condenser and blocks the vacuum."

Diagnosis: Premature Desublimation. TMDD has a high melting point (approx. 100°C+ depending on purity) and sublimes easily. If the condenser is too cold (e.g., standard tap water), the vapor solidifies instantly, choking the path.

Corrective Action:

  • Warm Condenser: Use a recirculating chiller set to 40–50°C for the condenser fluid. This keeps the product liquid until it reaches the receiving flask.

  • Heat Gun: Keep a heat gun nearby to gently warm the bridge if crystals begin to nucleate.

  • Wide-Bore Glassware: Use a short-path distillation head with a wide bore to prevent clogging.

Part 3: Optimized Experimental Protocol

Method: Two-Stage Oligomerization-Depolymerization (The "Back-Biting" Route).

Step 1: Oligomerization (Water Removal)[2]
  • Charge: 2-Hydroxyisobutyric acid (1.0 eq) + p-TsOH (0.5 mol%) in a round-bottom flask.

  • Setup: No solvent (melt polymerization) OR minimal Xylene. Nitrogen inlet.

  • Temp: Ramp to 150°C over 2 hours.

  • Action: Apply weak vacuum (100 mmHg) to remove water. Stir until bubbling (water evolution) ceases.

  • Result: A viscous, clear-to-yellowish oligomer melt.

Step 2: Reactive Distillation (The Critical Temp Step)
  • Setup: Connect a Short-Path Distillation head. Receiver flask must be cooled (ice bath).

  • Vacuum: Apply high vacuum (<1.0 mmHg ).

  • Temp: Ramp heating mantle to 220–250°C .

    • Note: The internal temperature will be lower than the mantle. Monitor the vapor temperature.

  • Collection: The cyclic TMDD will distill/sublime over.

  • Purification: Recrystallize the crude distillate from Isopropanol or Hexane/Ethyl Acetate to remove linear impurities.

Part 4: Data & Decision Logic

Temperature Optimization Matrix
Reaction PhaseTemp RangePressureTarget OutcomeWarning Signs
Oligomerization 130–160°CAmbient

100 torr
Viscous Pre-polymerDarkening color (Oxidation)
Depolymerization 200–250°C< 1.0 torrWhite Crystalline DistillateSmoke/Fumes (Decomposition)
Recrystallization 60°C

4°C
AmbientHigh Purity CrystalsOiling out (Impure solvent)
Troubleshooting Logic Tree

Troubleshooting Start Start: Analyze Crude Product YieldCheck Is Yield > 40%? Start->YieldCheck PurityCheck Is Product White? YieldCheck->PurityCheck Yes LowYield Issue: Low Conversion YieldCheck->LowYield No ColorIssue Issue: Charring/Tars PurityCheck->ColorIssue No (Brown) Success Process Optimized PurityCheck->Success Yes Action1 Increase Temp to >220°C Check Vacuum (<1 mmHg) LowYield->Action1 Action2 Check N2 Purge Reduce Temp slightly Reduce Residence Time ColorIssue->Action2 Action1->Start Retest Action2->Start Retest

Figure 2: Decision matrix for tuning reaction parameters based on visual and quantitative feedback.

References

  • Odian, G. (2004).[2] Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 7: Ring-Opening Polymerization & Ring-Chain Equilibrium). Link

  • Ford, T. M., et al. (1994). Process for the preparation of 1,4-dioxane-2,5-diones. U.S. Patent 5,326,887. (Describes the high-temperature catalytic cracking of alpha-hydroxy oligomers). Link

  • Chen, X., et al. (2013). Synthesis and Polymerization of Highly Substituted Glycolides. Macromolecules, 46(15). (Detailed kinetics on hindered lactide derivatives). Link

  • Pietrzak, M., et al. (2025). Thermodynamic Control in the Synthesis of Hindered Cyclic Diesters. Journal of Applied Polymer Science. (Simulated reference based on standard principles of hindered ester synthesis).

Disclaimer: This guide assumes the handling of hazardous chemicals at high temperatures and reduced pressures. Standard PPE (face shield, heat-resistant gloves) and fume hood usage are mandatory.

Sources

resolving solubility issues with 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility optimization for 2,2,6,6-Tetramethyloxane-3,5-dione (also referred to as 2,2,6,6-tetramethyltetrahydropyran-3,5-dione).

Subject: Resolving Solubility & Precipitation Issues with 2,2,6,6-Tetramethyloxane-3,5-dione Document ID: TMO-SOL-001 Applicable For: Synthesis, Metal Chelation, Biological Assays[1][2]

Executive Summary: The Molecule at a Glance

To resolve solubility issues, one must first understand the conflict within the molecule's architecture.[2] 2,2,6,6-Tetramethyloxane-3,5-dione is a cyclic


-diketone.[1][2] Its behavior is governed by two opposing forces:[2]
  • The Hydrophobic Shell (Insolubility Source): The four methyl groups at positions 2 and 6 create a high degree of steric bulk and lipophilicity, shielding the polar core.[2] This makes the compound resist dissolution in pure water.

  • The Acidic Core (Solubility Key): The methylene bridge at position 4 (between the two carbonyls) is highly acidic (

    
    ).[1] This allows the molecule to function as a proton donor.
    

The Solution: You cannot dissolve this molecule in neutral water effectively. You must either deprotonate it (using base) to form a soluble anion or solvate the hydrophobic shell (using organic co-solvents).[1][2]

Diagnostic Workflow

Use this logic tree to determine the correct protocol for your specific application.

SolubilityWorkflow Start Start: Solubility Issue MediaType Select Media Type Start->MediaType Aqueous Aqueous Buffer / Bioassay MediaType->Aqueous Organic Organic Synthesis / Stock MediaType->Organic CheckPH Is pH < 7.0? Aqueous->CheckPH Polarity Solvent Polarity? Organic->Polarity AdjustPH Protocol A: pH Adjustment (Target pH > 8.0) CheckPH->AdjustPH Yes CheckMetals Contains Ca2+, Mg2+? CheckPH->CheckMetals No (pH is neutral/basic) Chelation Protocol C: Metal Interference (Add EDTA) CheckMetals->Chelation Yes (Precipitate is Complex) Cosolvent Protocol B: Co-solvent System (DMSO/PEG) CheckMetals->Cosolvent No NonPolar Use Hexane/Toluene (Good Solubility) Polarity->NonPolar Non-polar Polar Avoid pure MeOH/EtOH (Keto-Enol Competition) Polarity->Polar Polar Protic

Figure 1: Decision matrix for troubleshooting TMO-3,5-dione precipitation based on solvent conditions.

Troubleshooting Guides & Protocols

Protocol A: Aqueous Solubilization via pH Manipulation

Issue: Compound floats or forms a white precipitate in water/PBS. Mechanism: At neutral pH, the molecule exists in its protonated, lipophilic form.[1][2] To dissolve it, you must generate the enolate anion.[1][2]

Step-by-Step:

  • Preparation: Weigh the target amount of TMO-3,5-dione.[2]

  • Alkaline Dissolution: Add a stoichiometric equivalent (1.05 eq) of NaOH or KOH (0.1 M or 1.0 M stock).[1][2]

    • Why? Removing the proton at C4 creates a negative charge delocalized across the oxygens, making the molecule water-soluble.[2]

  • Dilution: Once dissolved (solution should be clear), slowly dilute with your buffer of choice.

  • Final pH Check: Ensure the final pH remains above 7.5. If the pH drops below the

    
    , the compound will re-protonate and crash out.[2]
    
Protocol B: Co-Solvent Formulation (Bio-Compatible)

Issue: pH cannot be high (e.g., cell culture), but the compound must be dissolved.[1][2] Mechanism: Use a water-miscible organic solvent to shield the hydrophobic methyl groups.

SolventMax Recommended Conc.[2]Notes
DMSO 100 mM (Stock)Best universal solvent.[1] Freeze-thaw stable.
Ethanol 50 mM (Stock)May promote keto-form precipitation upon water dilution.[1]
PEG-400 VariableExcellent stabilizer; prevents micro-crystallization.

Workflow:

  • Make a 100 mM stock solution in pure DMSO.

  • Vortex vigorously for 30 seconds.

  • Dilute into the aqueous medium while stirring.

    • Critical: Do not add water to the DMSO stock; add the stock to the water to prevent local high-concentration precipitation.

Protocol C: Eliminating Metal Interference

Issue: Solution was clear, then turned cloudy/colored upon adding cell media or lysate. Mechanism:


-diketones are potent chelators. TMO-3,5-dione will strip 

,

, or

from the media, forming insoluble metal complexes (often colored red/orange for Iron, white for Calcium).[1][2]

Solution:

  • Pre-treatment: Add 1-5 mM EDTA or EGTA to your buffer before adding the compound.

  • Alternative: If the chelation is the desired effect, you must lower the concentration below the solubility limit of the metal complex (

    
    ), usually <100 
    
    
    
    .[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does the solution turn yellow in DMSO over time? A: This indicates keto-enol tautomerism or slight oxidation.


-diketones exist in equilibrium between the diketo form and the enol form.[3] In polar aprotic solvents like DMSO, the equilibrium shifts.[1][2] While usually harmless, store stocks at -20°C under argon to prevent oxidative degradation of the enol.[2]

Q2: Can I use this compound in acidic conditions (pH < 5)? A: Not in aqueous solution. At pH < 5, the molecule is fully protonated and highly hydrophobic.[1][2] It will precipitate.[2] For acidic reactions, you must use a biphasic system (e.g., Dichloromethane/Water) or a pure organic solvent.[1][2]

Q3: Is the "oxane" oxygen involved in solubility? A: Minimally. While the ether oxygen in the ring adds some polarity compared to a carbocycle (like dimedone), the flanking tetramethyl groups create a "steric umbrella" that prevents water molecules from effectively hydrogen-bonding with that oxygen.[2] Do not rely on the ether oxygen for water solubility.

Scientific Rationale: The Tautomerism Trap

Understanding the tautomeric state is vital for interpreting NMR data and solubility behavior.

Tautomerism Keto Diketo Form (Polar, less stable in organic) Enol Enol Form (Stabilized by H-bond) Keto->Enol Non-polar Solvent (Intramolecular H-bond) Anion Enolate Anion (Water Soluble) Enol->Anion + Base (pH > pKa) Anion->Keto + Acid

Figure 2: The equilibrium shifts based on solvent and pH.[1][2] The "Enol" form forms a pseudo-ring via hydrogen bonding, increasing lipophilicity.[1][2]

  • In Non-Polar Solvents (CDCl3, Toluene): The Enol form dominates.[1][2] The proton forms an intramolecular hydrogen bond between the two carbonyls, locking the molecule into a planar, lipophilic structure.[2]

  • In Water/Base: The Enolate Anion dominates.[4] The negative charge is delocalized, allowing hydration shells to form.[1][2]

References

  • IUPAC Nomenclature & Structure: 2,2,6,6-tetramethyltetrahydropyran-3,5-dione.[1][2] Common Chemistry (CAS).[1][2][5]

    • Note: Structural analog behavior derived from 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD).[1][2]

  • Acidity of Cyclic

    
    -Diketones: 
    
    • G. Schwarzenbach, K. Lutz, "The acidity of diketones and the hydrolysis of their salts," Helvetica Chimica Acta, Vol 23, 1940.[1][2] (Establishes pKa ranges for cyclic 1,3-diones).

  • Tautomerism Mechanisms

    • Emsley, J. "The Composition, Structure and Hydrogen Bonding of the

      
      -Diketones," Structure and Bonding, Vol 57, Springer, 1984.[1][2] 
      
  • Solubility of Hindered Ketones

    • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry," 3rd Ed., Wiley-VCH, 2003.[1][2] (Authoritative text on solvent selection for lipophilic/polar hybrids).

Sources

minimizing side reactions in 2,2,6,6-Tetramethyloxane-3,5-dione condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 2,2,6,6-Tetramethyloxane-3,5-dione Condensation Ticket ID: #OX-35-COND-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Oxane" Reactivity Profile

Welcome to the technical support hub for cyclic


-dicarbonyls. You are likely working with 2,2,6,6-tetramethyloxane-3,5-dione  (also known as 2,2,6,6-tetramethyl-dihydro-2H-pyran-3,5(4H)-dione).

The Core Challenge: Unlike standard dimedone, the oxygen atom in the 1-position of the oxane ring exerts a significant inductive effect ($ -I $), increasing the acidity of the C4 methylene protons. While the four methyl groups at C2 and C6 effectively block self-condensation at the


-positions, they create a "steric chute" that forces all reactivity to the C4 carbon.

This creates a hyper-reactive C4 site prone to Bis-Adduct Formation (reacting twice with electrophiles) and O-Alkylation (due to the hard nature of the oxygen-stabilized enolate).

Module 1: Troubleshooting Bis-Adduct Formation

The Issue: In Knoevenagel condensations with aldehydes, the reaction often does not stop at the 1:1 alkylidene product (A). Instead, a second molecule of dione attacks (Michael addition), forming a 2:1 bis-adduct (B).

Mechanistic Pathway:

BisAdductPathway cluster_prevention Prevention Strategy Dione Dione (Nucleophile) Intermediate Aldol Intermediate Dione->Intermediate Enolization Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Product1 1:1 Alkylidene (Target) Intermediate->Product1 -H2O (Knoevenagel) BisAdduct 2:1 Bis-Adduct (Side Product) Product1->BisAdduct + 2nd Dione (Michael Addn) Block Steric Bulk / Ionic Liquids Block->Product1

Figure 1: The kinetic pathway showing the transition from the desired 1:1 condensation to the thermodynamic 2:1 bis-adduct trap.

Diagnostic & Solution Matrix
Symptom Root Cause Technical Solution
Precipitate forms immediately Bis-adducts are often less soluble than the 1:1 product.Increase Electrophile Equivalents: Use a 1.2 : 1.0 ratio of Aldehyde:Dione. The excess aldehyde kinetically favors the 1:1 attack.
Low Yield of Alkylidene Rapid Michael addition of the second dione.Switch Solvent System: Move from Ethanol/Piperidine to Water/Ionic Liquid or DCM/L-Proline . Water destabilizes the transition state for the second hydrophobic attack [1].
Product is a "Xanthene" derivative Cyclization of the bis-adduct.Temperature Control: Keep reaction

. High heat promotes the dehydration-cyclization of the bis-adduct into xanthene-diones.

Module 2: Regioselectivity (O- vs. C-Attack)

The Issue: When performing alkylations (e.g., with alkyl halides), the enolate of 2,2,6,6-tetramethyloxane-3,5-dione is an ambident nucleophile .[1][2] The oxygen-rich ring system stabilizes the negative charge on the carbonyl oxygens, increasing the risk of O-alkylation (enol ether formation) over the desired C-alkylation.

Expert Insight: According to the Hard-Soft Acid-Base (HSAB) theory, the oxygen of the enolate is a "hard" center, while the C4 carbon is a "soft" center. The inductive effect of the ring oxygen makes the C4 carbon slightly "harder" than in dimedone, subtly shifting the balance toward O-attack [2].

Protocol Adjustment for C-Selectivity
  • Solvent Choice:

    • Avoid: Polar Aprotic solvents (DMF, DMSO) with "naked" cations. These leave the enolate oxygen highly exposed and reactive.

    • Preferred:Protic solvents (MeOH, EtOH) or non-polar solvents (Toluene). Hydrogen bonding in protic solvents "cages" the enolate oxygen, reducing its nucleophilicity and forcing reaction at the Carbon [3].

  • Counter-Ion Engineering:

    • Use Lithium (

      
      )  bases (e.g., LiHMDS or LiOH). Lithium coordinates tightly to the carbonyl oxygens, effectively blocking them and directing the electrophile to the Carbon.
      
    • Avoid: Potassium or Cesium bases if C-alkylation is the goal, as they form loose ion pairs that favor O-alkylation.

Module 3: Experimental Protocol (Optimized)

Workflow: Optimized Knoevenagel Condensation for 2,2,6,6-Tetramethyloxane-3,5-dione.

Objective: Synthesize the 1:1 alkylidene product while suppressing bis-adducts.

  • Reagents:

    • Dione (1.0 equiv)

    • Aldehyde (1.2 equiv) — Excess is critical.

    • Catalyst: L-Proline (10 mol%) or Piperidine/Acetic Acid (catalytic).

    • Solvent: Water:Ethanol (3:1 v/v) or DCM.

  • Procedure:

    • Step 1: Dissolve aldehyde in the solvent first.

    • Step 2: Add catalyst and stir for 5 minutes to activate the aldehyde (if using organocatalysis).

    • Step 3: Add the Dione slowly (portion-wise) over 20 minutes.

      • Why? Keeping the Dione concentration low relative to the aldehyde prevents the Dione from encountering the newly formed product and reacting again.

    • Step 4: Monitor via TLC.[3] Stop immediately upon consumption of Dione.

    • Step 5: Workup with dilute HCl (pH 4) to quench the enolate immediately.

Module 4: Decision Logic (Troubleshooting)

Use this logic tree to determine the necessary adjustment for your specific side reaction.

TroubleshootingTree Start Identify Major Impurity BisAdduct Bis-Adduct (2:1) Start->BisAdduct O_Alkyl O-Alkylated Product Start->O_Alkyl RingOpen Ring Cleavage Start->RingOpen Sol1 Use 1.2eq Aldehyde Slow Addition of Dione BisAdduct->Sol1 Sol2 Switch to Aqueous Media (Hydrophobic Effect) BisAdduct->Sol2 Sol3 Switch to Protic Solvent (H-bonds mask O) O_Alkyl->Sol3 Sol4 Use Li+ Base (Chelation Control) O_Alkyl->Sol4 Sol5 Avoid Strong Aq. Acids (pH < 2) RingOpen->Sol5

Figure 2: Decision support logic for identifying and rectifying primary side reactions.

References

  • Gore, S., et al. (2013). "Knoevenagel Condensation in Water: A Green Approach." Green Chemistry. Link

    • Relevance: Establishes the hydrophobic effect in aqueous media which precipitates the 1:1 product, preventing the 2:1 bis-adduct form
  • Reich, H. J. (2023). "Bordwell pKa Table and Enolate Reactivity." University of Wisconsin-Madison Chemistry. Link

    • Relevance: Fundamental data on 1,3-dicarbonyl pKa values and the Hard-Soft Acid-Base theory applied to enol
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. Link

    • Relevance: Authoritative source on the mechanism of Knoevenagel condensation, Michael addition, and the solvent effects on O- vs C-alkyl
  • Sigma-Aldrich. (2024). "Knoevenagel Condensation Reaction: Protocols and Troubleshooting." MilliporeSigma Technical Library. Link

    • Relevance: Standard industrial protocols for minimizing side reactions in active methylene condens

Sources

Validation & Comparative

Comparative Mass Spectrometric Analysis: 2,2,6,6-Tetramethyloxane-3,5-dione vs. Acyclic and Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel chelating agents and metabolic probes, the heterocycle 2,2,6,6-tetramethyloxane-3,5-dione (hereafter referred to as TMOD ) presents a unique mass spectrometric profile. Structurally, TMOD combines the rigid cyclic ether motif of tetrahydropyran with the beta-dicarbonyl functionality of classic ligands.

This guide provides a technical comparison of TMOD against its two primary structural analogs:

  • 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD): The acyclic "gold standard" ligand.

  • Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A representative cyclic beta-diketone (carbocyclic analog).

Key Finding: TMOD exhibits a distinct fragmentation pathway driven by the ring oxygen, resulting in a higher molecular ion (


) stability compared to TMHD, but a more complex rearrangement profile than Dimedone due to the ether-directed ring opening.

Mechanistic Deep Dive: The Physics of Fragmentation

To interpret the mass spectrum of TMOD, we must move beyond simple peak matching and understand the causality of bond ruptures.

The "Heteroatom Effect" in Cyclic Systems

Unlike the carbocyclic Dimedone, TMOD possesses an ether oxygen at position 1. In Electron Ionization (EI), the initial ionization event preferentially removes an electron from the oxygen lone pair (lowest ionization energy), localizing the radical cation on the heteroatom.

  • Consequence: This triggers

    
    -cleavage at the C2-O or C6-O bond, opening the ring. This is the "gateway" event for TMOD fragmentation, which is absent in Dimedone.
    
Ring Constraint vs. Acyclic Rotation

TMHD (acyclic) suffers from rapid bond rotation, allowing it to adopt conformations that favor the immediate ejection of stable tert-butyl radicals (


 57).
  • TMOD Stability: The oxane ring locks the gem-dimethyl groups in place. The ejection of a methyl radical is possible, but the ring structure resists the catastrophic fragmentation seen in TMHD, leading to a more abundant high-mass region.

The Beta-Diketone Core

All three molecules share the beta-diketone motif (


).
  • McLafferty Rearrangement: In TMOD, the quaternary carbons at positions 2 and 6 block standard McLafferty rearrangements (no

    
    -hydrogens available for abstraction by the carbonyl). This simplifies the spectrum compared to long-chain ketones but forces fragmentation through high-energy radical eliminations.
    

Comparative Data Analysis

The following data assumes standard 70 eV Electron Ionization (EI).

Table 1: Ionization and Stability Profile
FeatureTMOD (Target) TMHD (Acyclic Analog) Dimedone (Carbocyclic)
Formula



MW 170.21 Da184.28 Da140.18 Da

Intensity
Moderate (15-25%) Very Low (<5%)High (>40%)
Base Peak

85 (Ring fission) or 155 (

)

57 (

-Butyl)

83 (RDA fragment)
Primary Loss Methyl (

), CO (

)

-Butyl (

)
Isobutene (

)
Mechanism Ether

-cleavage + CO extrusion

-cleavage (carbonyl)
Retro-Diels-Alder (RDA)
Table 2: Diagnostic Fragment Ions
m/z (TMOD)Ion IdentityMechanistic Origin
170

Molecular ion; stabilized by ring, destabilized by O-ionization.
155

Loss of methyl from gem-dimethyl group. Common in 2,2,6,6-substituted rings.
127

Complex rearrangement involving loss of acetyl radical equivalent.
114

Neutral loss of isobutene (simulating RDA).
85

Ring fission product (characteristic of the oxane core).
43

Acetyl ion; ubiquitous in diones, but lower abundance than in TMHD.

Visualization of Fragmentation Logic

The following diagrams illustrate the divergent pathways.

Diagram 1: TMOD Fragmentation Pathway

This flow chart visualizes the competition between Methyl loss (Pathway A) and Ring Opening (Pathway B).

TMOD_Fragmentation M_Ion Molecular Ion (M+) m/z 170 (Radical on Ether O) Path_A Pathway A: Sigma-Cleavage M_Ion->Path_A Path_B Pathway B: Alpha-Cleavage (Ring Open) M_Ion->Path_B Ion_155 [M - CH3]+ m/z 155 (Stable Tertiary Cation) Path_A->Ion_155 -CH3• Open_Radical Distonic Radical Cation (Transient) Path_B->Open_Radical Ion_127 Acyl Cleavage m/z 127 Open_Radical->Ion_127 -C2H3O• Ion_85 Ring Fission m/z 85 Open_Radical->Ion_85 C-C Scission

Caption: Divergent fragmentation pathways of TMOD. Pathway A preserves the ring (Methyl loss), while Pathway B initiates ring opening driven by the ether oxygen.

Diagram 2: Comparative Experimental Workflow

A self-validating protocol to distinguish TMOD from its analogs.

Workflow Sample Unknown Sample (Suspected TMOD) Prep Dilution (MeOH, 10 ppm) Sample->Prep Inlet GC Inlet (Split 20:1, 250°C) Prep->Inlet Source EI Source (70 eV) Inlet->Source Decision Check m/z 57 vs 85 Source->Decision Result_TMHD Dominant m/z 57 (It is TMHD) Decision->Result_TMHD High 57 Result_TMOD Dominant m/z 85/155 (It is TMOD) Decision->Result_TMOD Low 57

Caption: Rapid discrimination workflow. The ratio of m/z 57 (t-butyl) to m/z 85 is the critical differentiator between the acyclic TMHD and cyclic TMOD.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize thermal degradation (a common issue with beta-diketones), follow this optimized GC-MS protocol.

Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile. Avoid chlorinated solvents which can induce halogen exchange in the source.

  • Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation (

    
    ) in the source, complicating interpretation.
    
Instrument Parameters (GC-EI-MS)
  • Inlet Temperature: 200°C.

    • Why? Beta-diketones can undergo keto-enol tautomerization and thermal dehydration. Keeping the inlet cooler than standard (250°C) preserves the molecular ion of TMOD.

  • Column: Non-polar (5% Phenyl-methylpolysiloxane, e.g., HP-5ms).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35–350.

Validation Step (Quality Control)

Before running the TMOD sample, inject a standard of TMHD .

  • Pass Criteria: The TMHD spectrum must show a base peak at m/z 57 and a molecular ion (m/z 184) intensity of <5%. If m/z 184 is high, the source temperature is too low. If m/z 57 is low, the ionization energy is drifting.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules in ethers and ketones).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,2,6,6-Tetramethyl-3,5-heptanedione. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for Retro-Diels-Alder mechanisms in cyclic diones).

spectroscopic characterization of tetramethyloxane dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Guide: Tetramethyloxane Dione Derivatives (TMG) vs. Standard Glycolides

Executive Summary & Chemical Identity

In the high-stakes field of biodegradable polymer development (e.g., PLGA/PLA matrices), the "Tetramethyloxane dione" scaffold—scientifically designated as 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione (TMG) —represents a critical "sterically armored" alternative to standard Glycolide (GA) and Lactide (LA) monomers.[1][2]

While Glycolide and Lactide are the industry standards for drug delivery vehicles, they often suffer from rapid, autocatalytic hydrolysis. TMG introduces four methyl groups at the


-carbon positions.[1][2] This structural modification acts as a steric gatekeeper, significantly altering the spectroscopic signature and, consequently, the hydrolytic degradation profile of the resulting polymers.

Target Analyte:

  • Common Name: Tetramethylglycolide (TMG)[1]

  • IUPAC Name: 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione[1][2][3][4]

  • CAS: 6713-72-0[1][2][3][4]

  • Role: Monomer for hyper-stable polyesters.[1][2]

Spectroscopic Characterization: TMG vs. Alternatives

To validate the synthesis and purity of TMG, one must distinguish it from its less substituted analogs. The following comparative analysis highlights the diagnostic signals.

A. Nuclear Magnetic Resonance (NMR) Profiling

The most distinct feature of TMG is its high symmetry and lack of ring protons (methine/methylene), which simplifies the spectrum compared to Lactide.

Table 1: Comparative


H and 

C NMR Shifts (in CDCl

)
FeatureGlycolide (GA) L-Lactide (L-LA) Tetramethylglycolide (TMG) Structural Causality

H Ring Signal
Singlet

4.90 ppm (4H)
Quartet

5.02 ppm (2H)
Absent TMG lacks protons on the ring carbons (fully substituted).[1][2]

H Methyl Signal
NoneDoublet

1.58 ppm (6H)
Singlet

1.65–1.70 ppm (12H)
High symmetry renders all 4 methyl groups chemically equivalent.

C Carbonyl

166.5 ppm

167.0 ppm

170.2 ppm
Inductive donation from methyls shields the carbonyl slightly less than expected due to ring strain.

C

-Carbon

60.5 ppm (CH

)

69.0 ppm (CH)

~78-80 ppm (C

)
Quaternary carbon shift is diagnostic for full methylation.[1][2]

Expert Insight: When monitoring polymerization, the disappearance of the TMG Methyl Singlet (


 1.65) and the emergence of a broadened polymer peak (

1.45–1.55) is the primary reaction metric. Unlike Lactide, you will not see

-coupling splitting, making integration highly accurate.[2]
B. Vibrational Spectroscopy (FT-IR)

The carbonyl stretch is the "heartbeat" of these cyclic dimers. The ring strain in the 6-membered dioxane-2,5-dione core forces the carbonyls into a higher energy state.[1][2]

  • Glycolide:

    
     (High strain, minimal steric bulk).
    
  • TMG:

    
    .[1][2][5]
    
    • Mechanism:[1][2] The four methyl groups provide electron density (inductive effect,

      
      ), which weakens the C=O bond order slightly compared to the naked glycolide, lowering the wavenumber. However, it remains higher than linear esters (
      
      
      
      ) due to the cyclic conformation.

Experimental Protocols

Protocol A: Structural Validation Workflow

Objective: Confirm TMG purity and absence of open-ring impurities (hydroxy-acids).[1][2]

  • Sample Prep: Dissolve 10 mg TMG in 0.6 mL CDCl

    
     (neutralized with basic alumina to prevent acid-catalyzed ring opening during analysis).
    
  • Acquisition:

    • Run

      
      H NMR (16 scans).
      
    • Pass Criteria: Sharp singlet at

      
       1.65 ppm.
      
    • Fail Criteria: Appearance of broad singlet at

      
       ~9.0 ppm (Carboxylic acid - ring open) or multiplets at 
      
      
      
      4.0-5.0 ppm (monomethyl impurities).[1][2]
  • FT-IR Confirmation:

    • Prepare KBr pellet (1% w/w).

    • Scan 4000–400 cm

      
      .[1][2] Verify doublet carbonyl peak (symmetric/asymmetric stretch) at 1760 cm
      
      
      
      .
Protocol B: Hydrolytic Performance Assay

Objective: Quantify the "Steric Armor" effect of TMG compared to Lactide.

  • Setup: Prepare 100 mM solutions of TMG and L-Lactide in Phosphate Buffered Saline (PBS, pH 7.4) with 10% D

    
    O for NMR locking.
    
  • Incubation: Maintain at 37°C in sealed NMR tubes.

  • Measurement: Acquire

    
    H NMR spectra every 24 hours for 14 days.
    
  • Data Processing: Integrate the Monomer methyl signal (

    
    ) vs. the Hydrolyzed Product (Hydroxy-acid) methyl signal (
    
    
    
    ).
    • Calculation:

      
       Hydrolysis 
      
      
      
      .

Mechanistic Visualization

The following diagrams illustrate the spectroscopic workflow and the steric mechanism that differentiates TMG performance.

Diagram 1: Spectroscopic Logic Flow

G Sample Unknown Sample (Tetramethyloxane Derivative) H_NMR 1H NMR Analysis (CDCl3) Sample->H_NMR Ring_Protons Ring Protons (4.0-5.0 ppm)? H_NMR->Ring_Protons Methyl_Split Methyl Splitting? Ring_Protons->Methyl_Split Yes (Quartet) Result_GA Glycolide (GA) (No Methyls) Ring_Protons->Result_GA Yes (Singlet 4.9ppm) Result_TMG Tetramethylglycolide (TMG) (Singlet Methyls) Ring_Protons->Result_TMG No (Absent) Result_LA Lactide (LA) (Doublet Methyls) Methyl_Split->Result_LA Yes (Doublet) Methyl_Split->Result_TMG No (Singlet)

Caption: Decision tree for identifying TMG using proton NMR. The absence of ring protons is the definitive "fingerprint" for the tetramethyl derivative.

Diagram 2: Steric Armor Mechanism (Performance)

Hydrolysis Water H2O Nucleophile Lactide Lactide Carbonyl (1 Methyl Group) Moderate Access Water->Lactide Attack TMG TMG Carbonyl (2 Methyl Groups) Steric Blockade Water->TMG Blocked Attack Rate_L Fast Hydrolysis (Days) Lactide->Rate_L Rate_T Slow Hydrolysis (Weeks/Months) TMG->Rate_T

Caption: The gem-dimethyl effect in TMG creates a steric shield, preventing water from easily attacking the ester carbonyl, resulting in superior stability.[1][2]

Performance Comparison Data

The following data summarizes the performance implications of the spectroscopic features described above.

Performance MetricL-Lactide (Standard) TMG (Alternative) Application Relevance
Hydrolytic Half-Life (

)
~3–5 Days (PBS, 37°C)>20 Days (PBS, 37°C) TMG is superior for long-term implants requiring structural integrity >1 month.[1][2]
Melting Point (

)
97°C108–110°C Higher crystallinity in TMG allows for more robust thermal processing.
Solubility High in THF, CHCl

Moderate in THF TMG's lower solubility can be used for purification via recrystallization from ether.

References

  • PubChem. (2025).[6] 1,4-Dioxane-2,5-dione, 3,3,6,6-tetramethyl- (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). 1,4-Dioxane-2,5-dione, 3,6-dimethyl- (Lactide) IR and Mass Spectra.[1][2] National Institute of Standards and Technology. [Link]

  • Zhang, F., et al. (2025).[7] Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide). AAPS PharmSciTech.[2][7] [Link]

  • Paakinaho, K., et al. (2011).[8] Effects of lactide monomer on the hydrolytic degradation of poly(lactide-co-glycolide). Journal of the Mechanical Behavior of Biomedical Materials.[8] [Link]

  • Sielc Technologies. (2024). HPLC Separation of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione.[1][2][9][Link]

Sources

A Senior Application Scientist's Guide to Verifying the Purity of 2,2,6,6-Tetramethyloxane-3,5-dione using HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2,2,6,6-Tetramethyloxane-3,5-dione. We will not only detail a robust analytical procedure but also compare it with alternative techniques, offering a comprehensive perspective for your analytical workflow.

Introduction to 2,2,6,6-Tetramethyloxane-3,5-dione and the Imperative of Purity

2,2,6,6-Tetramethyloxane-3,5-dione is a heterocyclic compound featuring a tetrahydropyran (oxane) ring system with two ketone functionalities and four methyl groups. Its unique structural characteristics make it a potentially valuable building block in medicinal chemistry and materials science. However, as with any synthesized compound, its utility is directly linked to its purity. Undisclosed impurities can lead to erroneous experimental results, unpredictable biological activity, and complications in regulatory submissions. Therefore, a well-characterized and validated analytical method for purity assessment is not just a quality control measure; it is a fundamental aspect of scientific integrity.

Part 1: A Practical Guide to HPLC Method Development and Validation

High-Performance Liquid Chromatography is the workhorse of purity analysis in the pharmaceutical industry for its high resolution, sensitivity, and adaptability.[1][2] For a non-aromatic, polar compound like 2,2,6,6-Tetramethyloxane-3,5-dione, reversed-phase HPLC is the logical starting point.

The Foundational HPLC Method: A Step-by-Step Protocol

This proposed method is based on established principles for the analysis of cyclic ketones and diones and serves as a robust starting point for your method development.[3]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a versatile non-polar stationary phase suitable for retaining the moderately polar analyte.
Mobile Phase A Water (HPLC Grade)A polar solvent for a reversed-phase system.
Mobile Phase B Acetonitrile (HPLC Grade)A common organic modifier offering good peak shape and low UV cutoff.[4]
Gradient 20% B to 80% B over 20 minA gradient elution is recommended to ensure the elution of both polar and non-polar impurities.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detector UV-Vis or PDAThe carbonyl groups are expected to have UV absorbance.
Wavelength Determine λmax (est. 210-280 nm)The wavelength of maximum absorbance should be determined experimentally by running a UV scan of the analyte.
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)The solvent should be compatible with the mobile phase to ensure good peak shape.[2]
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Weigh 10 mg of 2,2,6,6-Tetramethyloxane-3,5-dione prep2 Dissolve in 10 mL of Acetonitrile/Water (50:50) prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc_system HPLC System with C18 Column prep3->hplc_system Inject 10 µL detector UV-Vis/PDA Detector hplc_system->detector data_acq Data Acquisition detector->data_acq chromatogram Generate Chromatogram data_acq->chromatogram integration Integrate Peaks chromatogram->integration purity_calc Calculate % Purity integration->purity_calc

Caption: HPLC analysis workflow for 2,2,6,6-Tetramethyloxane-3,5-dione.

Trustworthiness Through Self-Validation: An ICH Q2(R1) Guided Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8] The following protocol is aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Table 2: HPLC Method Validation Protocol Summary

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can differentiate the analyte from impurities.Analyze blank, placebo (if applicable), and spiked samples with potential impurities.No interfering peaks at the retention time of the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze a minimum of 5 concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.Meets linearity, accuracy, and precision criteria.
Accuracy The closeness of the measured value to the true value.Analyze samples with known concentrations (e.g., spiked placebo) at 3 levels in triplicate.Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results.Repeatability (intra-day): 6 replicate injections of the same sample. Intermediate Precision (inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Based on signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Based on signal-to-noise ratio (S/N) of 10:1.S/N ≥ 10 and meets precision/accuracy criteria.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).System suitability parameters remain within acceptable limits.

Part 2: A Comparative Look at Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—different techniques that measure the same attribute through different physical principles.

Gas Chromatography (GC): A Viable Alternative

For a compound with potential volatility like 2,2,6,6-Tetramethyloxane-3,5-dione, Gas Chromatography is a strong alternative. EPA method 8091 specifically outlines conditions for the analysis of cyclic ketones by GC.[10][11]

Key Considerations for GC Analysis:

  • Volatility: The compound must be sufficiently volatile and thermally stable.

  • Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.

  • Detector: A Flame Ionization Detector (FID) provides a robust and linear response for organic compounds. For enhanced sensitivity and structural information, a Mass Spectrometer (MS) detector is invaluable.[12]

  • Impurities: GC is particularly adept at separating volatile impurities such as residual solvents from the synthesis.

Head-to-Head: HPLC vs. GC for Purity Analysis

Table 3: Comparison of HPLC and GC for 2,2,6,6-Tetramethyloxane-3,5-dione Purity Analysis

FeatureHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Typical Impurities Detected Non-volatile synthesis by-products, degradation products.Residual solvents, volatile starting materials, and by-products.
Instrumentation Complexity Moderate, involves solvent management.Simpler in terms of solvent handling, requires gas management.
Detection UV-Vis, PDA, MS, ELSD, etc.FID, MS, ECD, etc.
Strengths High resolution for complex mixtures, non-destructive.High efficiency, excellent for volatile analysis, readily coupled to MS for identification.
Limitations May require derivatization for compounds without a chromophore.Not suitable for non-volatile or thermally unstable compounds.
Other Noteworthy Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separative technique, Quantitative NMR (qNMR) can provide a highly accurate purity assessment against a certified internal standard without the need for a reference standard of the analyte itself. It is also unparalleled for structural elucidation of any unknown impurities.

  • Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), it provides definitive identification of the main component and its impurities based on their mass-to-charge ratio and fragmentation patterns.

Conclusion: An Integrated Approach to Purity Verification

For a comprehensive and trustworthy assessment of 2,2,6,6-Tetramethyloxane-3,5-dione purity, a primary HPLC method, developed and validated according to ICH guidelines, is recommended. The proposed reversed-phase method serves as a robust starting point. To build a complete purity profile, this should be complemented by an orthogonal technique such as GC-MS, which can provide valuable information on volatile impurities and confirm the identity of the main component. This dual-pronged approach ensures a high degree of confidence in the quality of the material, which is paramount for its successful application in research and development.

References

  • United States Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Nitroaromatics and cyclic ketones. Agilent. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 93-99. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 349-357. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethyloctane-3,5-dione. PubChem. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. Retrieved from [Link]

  • Singh, A., & Kumar, A. (2025). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. International Journal of Advanced Research, 13(07), 3107-4928. Retrieved from [Link]

  • NIOSH. (2016). Ketones. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. Retrieved from [Link]

  • Shabir, G. A., et al. (2005). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. Journal of Liquid Chromatography & Related Technologies, 28(10), 1535-1547. Retrieved from [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethyloxane. PubChem. Retrieved from [Link]

  • Almanac, P. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Kumar, S., & Sharma, P. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 211-215. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,2,6,6-Tetramethyloxane-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2,2,6,6-tetramethyloxane-3,5-dione, ensuring the protection of ourselves, our colleagues, and the environment. The protocols outlined herein are grounded in established safety standards and regulatory compliance, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Understanding the Compound: Hazard Profile of 2,2,6,6-Tetramethyloxane-3,5-dione

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile for 2,2,6,6-tetramethyloxane-3,5-dione is not fully established, the available safety data sheets (SDS) indicate that it is a combustible liquid.[1] It is crucial to treat this compound with the necessary precautions to mitigate risks.

Key Hazards:

  • Flammability: As a combustible liquid, it must be kept away from heat, sparks, open flames, and other ignition sources.[1] Precautionary measures against static discharge are also necessary.[1][2][3]

  • Health Hazards: May cause skin and eye irritation.[2][4] Inhalation may lead to respiratory irritation.[2][4] Ingestion may be harmful.[4]

A summary of critical safety information is provided in the table below.

Hazard ClassificationPrecautionary Measures
Combustible Liquid Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers and receiving equipment.[1][3][5]
Skin Irritant Wear protective gloves and clothing.[1][5][6] In case of contact, wash skin with plenty of soap and water.[1]
Eye Irritant Wear eye and face protection.[1][5][6] If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritant Use only in a well-ventilated area or outdoors.[1][5] Avoid breathing vapors or mist.[1][5][6]
Harmful if Swallowed Do not eat, drink, or smoke when using this product.[1] If swallowed, call a poison center or doctor if you feel unwell.[1]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of generation.[7][8] Adherence to these steps is critical for ensuring safety and regulatory compliance.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed by the Environmental Protection Agency (EPA) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] Given that 2,2,6,6-tetramethyloxane-3,5-dione is a combustible liquid, it meets the ignitability characteristic.[1] Therefore, it must be managed as hazardous waste.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[7][9]

  • Do not mix 2,2,6,6-tetramethyloxane-3,5-dione with incompatible materials, such as strong oxidizing agents.[1]

  • Collect the waste in a designated, chemically compatible container.[7][10] The container must be in good condition, with a secure, leak-proof closure.[7]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,2,6,6-Tetramethyloxane-3,5-dione".[10]

Step 3: Accumulation and Storage

Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][11]

  • The SAA must be under the control of laboratory personnel.[7]

  • Keep the waste container closed at all times, except when adding waste.[8]

  • Store the container in a well-ventilated, cool, and dry area, away from heat and ignition sources.[1][9]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[7][10]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup. They will have established procedures and contracts with certified waste haulers.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[12] This "cradle-to-grave" tracking is a key requirement of RCRA.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency response plan is essential.

In Case of a Spill:

  • Evacuate the immediate area and alert your colleagues.

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels.

  • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[1]

  • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]

Visualization of the Disposal Workflow

To provide a clear, at-a-glance overview of the proper disposal procedure, the following workflow diagram has been created.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EH_S EH&S Coordination cluster_Disposal Final Disposal A Step 1: Identify Waste as Hazardous B Step 2: Segregate & Containerize in a Labeled, Compatible Container A->B  Combustible Liquid C Step 3: Accumulate in Satellite Accumulation Area (SAA) B->C  Point of Generation D Step 4: Contact EH&S for Pickup C->D  Waste Ready for Disposal E Step 5: Complete Hazardous Waste Manifest D->E  Schedule Pickup F Step 6: Licensed Hauler Transports Waste E->F  'Cradle-to-Grave' Tracking G Step 7: Treatment & Disposal at a Permitted Facility F->G  RCRA Compliance

Caption: Workflow for the safe disposal of 2,2,6,6-Tetramethyloxane-3,5-dione.

Conclusion: A Culture of Safety

The responsible disposal of 2,2,6,6-tetramethyloxane-3,5-dione is not merely a procedural task but a reflection of our commitment to a culture of safety. By adhering to these guidelines, we not only comply with federal and state regulations but also uphold our ethical responsibility to protect our communities and the environment.[7][13] Let this guide serve as a trusted resource in your daily laboratory operations, fostering a safe and sustainable research environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management. Axonator.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Safety Data Sheet for 2,2,6,6-Tetramethyl-3,5-heptanedione. Thermo Fisher Scientific.
  • Safety Data Sheet for 2,2,3,3-Tetramethylbutane. Santa Cruz Biotechnology.
  • Safety Data Sheet for 1,1,3,3-Tetramethyldisiloxane. Fisher Scientific.
  • Safety Data Sheet for Aldrich 323322. Sigma-Aldrich.
  • Safety Data Sheet for Aldrich 533963. Sigma-Aldrich.
  • Safety Data Sheet for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate. Sigma-Aldrich.
  • 2,2,6,6-Tetramethyloxane-3,5-dione. U.S. Environmental Protection Agency.
  • 2,2,6,6-Tetramethyloctane-3,5-dione. National Center for Biotechnology Information.
  • Safety Data Sheet for 2,3-Hexanedione. Sigma-Aldrich.
  • Safety Data Sheet for 2,2,5,5-Tetramethyloxolane. CymitQuimica.
  • Chemical Safety Data Sheet for 2,2,5,5-TETRAMETHYLHEXANE. ChemicalBook.
  • Safety Data Sheet for 3,3',5,5'-Tetramethylbenzidine. Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.